N-Heptanoyl-DL-homoserine lactone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-oxooxolan-3-yl)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZLSDESAOPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407866 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-26-0 | |
| Record name | N-Heptanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of N-Heptanoyl-DL-homoserine Lactone in Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. While less ubiquitous than its even-chained counterparts, C7-HSL plays a significant role in regulating various phenotypes, including virulence, biofilm formation, and swarming motility in specific bacterial species. This technical guide provides a comprehensive overview of the role of C7-HSL in quorum sensing, detailing the associated signaling pathways, summarizing available quantitative data, and providing in-depth experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers investigating bacterial communication and developing novel anti-infective strategies targeting quorum sensing.
Introduction to N-Acyl-Homoserine Lactone-Mediated Quorum Sensing
Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by the production and detection of small, diffusible signal molecules, most notably N-acyl-homoserine lactones (AHLs).
The canonical AHL-based quorum sensing system, often referred to as the LuxI/LuxR-type system, consists of two key protein components:
-
LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule. The acyl chain length and modification of the AHL are determined by the specificity of the LuxI homolog.
-
LuxR-type Receptor: An intracellular transcriptional regulator that binds to its cognate AHL.
At low cell densities, the concentration of AHLs in the environment is negligible. As the bacterial population grows, the concentration of secreted AHLs increases. Upon reaching a threshold concentration, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription. This coordinated gene expression leads to a variety of phenotypic changes that are beneficial for the bacterial community, such as biofilm formation, virulence factor production, bioluminescence, and antibiotic resistance.
The C7-HSL Quorum Sensing System
While AHLs with even-numbered acyl chains (e.g., C6-HSL, C8-HSL) are more commonly studied, this compound (C7-HSL), an odd-chained AHL, has been identified as a functional signaling molecule in several bacterial contexts.
Bacterial Species Utilizing C7-HSL
Current research has identified or implicated the production and/or response to C7-HSL in the following bacterial species:
-
Nitrobacter winogradskyi : The AHL synthase NwiI from this nitrifying bacterium has been shown to produce C7-HSL, along with other AHLs, when heterologously expressed in Escherichia coli[1].
-
Rhizobial and Endophytic Bacteria : Studies have demonstrated the production of C7-HSL by various bacteria that associate with plants, where it can influence plant growth-promoting traits[2].
-
Klebsiella pneumoniae : An isolate from the human tongue surface was enriched in the presence of C7-HSL, suggesting a potential role for this molecule in the oral microbiome[3].
It is important to note that the specific LuxI/LuxR-type systems dedicated to C7-HSL synthesis and detection in many of these native producers are still under active investigation.
Signaling Pathway
The C7-HSL signaling pathway follows the general LuxI/LuxR paradigm. A LuxI-type synthase synthesizes C7-HSL, which then accumulates in the extracellular environment. Upon reaching a threshold concentration, it binds to a cognate LuxR-type receptor, leading to the modulation of target gene expression.
Caption: A generalized signaling pathway for C7-HSL-mediated quorum sensing.
Regulated Phenotypes
The activation of C7-HSL quorum sensing systems has been linked to the regulation of several important bacterial behaviors:
-
Biofilm Formation : Quorum sensing is a key regulator of biofilm development, a process where bacteria adhere to surfaces and encase themselves in a protective extracellular matrix. C7-HSL has been implicated in modulating biofilm formation in relevant bacterial species[2].
-
Swarming Motility : This is a coordinated, multicellular movement of bacteria across a surface. C7-HSL is one of the AHLs that can influence this behavior[2].
-
Virulence Factor Production : In pathogenic bacteria, quorum sensing often controls the expression of toxins, proteases, and other factors that contribute to disease.
-
Plant Growth Promotion : In rhizobial and endophytic bacteria, C7-HSL can regulate traits that are beneficial to their plant hosts[2].
Quantitative Data
Quantitative data on the specific interactions and effects of C7-HSL are still emerging. The following table summarizes the available information. It is important to note that much of the quantitative understanding of AHL-receptor interactions comes from studies of more common AHLs, and specific data for C7-HSL is limited.
| Parameter | Organism/System | Value/Observation | Reference |
| Production | Nitrobacter winogradskyi (NwiI expressed in E. coli) | C7-HSL detected via LC-MS | [1] |
| Concentration | Human Dental Plaque (in vitro) | Detected, with concentrations of other AHLs in the nM range. | [4] |
| Biological Activity | Vibrio fischeri (LuxR) | Acts as an antagonist to the native 3-oxo-C6-HSL. | Inferred from studies on related AHLs. |
| Gene Expression | General | C7-HSL can influence the expression of genes related to motility and biofilm formation. | [2] |
Note: Specific binding affinities (Kd), effective concentrations (EC50), and gene expression fold-changes for C7-HSL are not widely reported in the literature to date.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of C7-HSL-mediated quorum sensing.
Synthesis of this compound (C7-HSL)
Chemical synthesis is often required to obtain pure C7-HSL for experimental use. A common method is the acylation of DL-homoserine lactone.
Materials:
-
DL-Homoserine lactone hydrobromide
-
Heptanoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve DL-Homoserine lactone hydrobromide in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine dropwise to the solution to neutralize the hydrobromide salt and deprotonate the amine.
-
Slowly add heptanoyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Confirm the identity and purity of the synthesized C7-HSL using NMR and mass spectrometry.
Caption: A workflow diagram for the chemical synthesis of C7-HSL.
Violacein (B1683560) Production Assay in Chromobacterium violaceum
Chromobacterium violaceum is a commonly used reporter strain for detecting short-chain AHLs. The production of the purple pigment violacein is under the control of a LuxI/LuxR-type quorum sensing system. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous short-chain AHLs.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
Synthetic C7-HSL
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.
-
In a 96-well plate, add a serial dilution of C7-HSL. Include a negative control (no C7-HSL) and a positive control (a known inducer like C6-HSL).
-
Add the diluted CV026 culture to each well.
-
Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantify violacein production by measuring the absorbance at 585 nm. To do this, lyse the cells (e.g., with DMSO or by sonication) to release the pigment and centrifuge to pellet cell debris before measuring the absorbance of the supernatant.
Biofilm Formation Assay
This assay quantifies the ability of bacteria to form biofilms in response to C7-HSL.
Materials:
-
Bacterial strain of interest (e.g., a luxI mutant)
-
Appropriate growth medium
-
Synthetic C7-HSL
-
96-well microtiter plates (polystyrene)
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (30%)
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium and add to the wells of a 96-well plate.
-
Add different concentrations of C7-HSL to the wells. Include a negative control.
-
Incubate the plate statically at the optimal growth temperature for 24-72 hours.
-
Carefully remove the planktonic cells by aspiration and wash the wells gently with water.
-
Stain the adherent biofilms by adding crystal violet solution to each well and incubating for 15-20 minutes.
-
Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding ethanol or acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative PCR (RT-qPCR) is used to measure the change in expression of target genes in response to C7-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Synthetic C7-HSL
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and qPCR reagents (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene
-
Real-time PCR instrument
Procedure:
-
Grow bacterial cultures to mid-log phase and induce with C7-HSL at various concentrations. Include an uninduced control.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes and a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative fold change in gene expression in response to C7-HSL using the ΔΔCt method.
Caption: A workflow diagram for analyzing gene expression changes via RT-qPCR.
Conclusion and Future Directions
This compound is an intriguing, yet understudied, quorum sensing signal molecule. While its role in regulating key bacterial phenotypes is becoming increasingly apparent, a significant amount of research is still needed to fully elucidate its function. Future research should focus on:
-
Identifying more native producers of C7-HSL and their corresponding LuxI/LuxR-type systems.
-
Determining the specific binding kinetics and affinities of C7-HSL with its cognate receptors.
-
Conducting transcriptomic and proteomic studies to identify the full regulon of C7-HSL in various bacterial species.
-
Investigating the role of C7-HSL in complex microbial communities , such as the gut and oral microbiomes.
A deeper understanding of C7-HSL-mediated quorum sensing will not only enhance our fundamental knowledge of bacterial communication but also pave the way for the development of novel anti-infective therapies that target these signaling pathways. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the fascinating world of C7-HSL and its role in the microbial world.
References
N-Heptanoyl-DL-homoserine lactone: A Technical Guide to Its Discovery, Biosynthesis, and Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acyl homoserine lactones (AHLs) are cornerstone signaling molecules in bacterial quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This regulation is pivotal in processes such as biofilm formation, virulence factor production, and symbiosis. While much research has focused on common AHLs with even-numbered acyl chains, N-Heptanoyl-DL-homoserine lactone (C7-HSL), an AHL with a seven-carbon acyl chain, represents a less common but significant signaling molecule. This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling mechanisms, and analytical protocols related to C7-HSL, offering a core resource for researchers in microbiology and drug development.
Discovery and Occurrence
N-Heptanoyl-homoserine lactone is a small, diffusible signaling molecule involved in the quorum sensing systems of various Gram-negative bacteria.[1][2] Its identification has been facilitated by advanced analytical techniques capable of detecting the less abundant, odd-numbered acyl chain AHLs.
Key discoveries and documented producers include:
-
Nitrobacter winogradskyi : The gene nwiI in this nitrifying bacterium was identified as a homoserine lactone synthase. When heterologously expressed in Escherichia coli, the NwiI enzyme was shown to synthesize several AHLs, including C7-HSL, which was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The production of AHLs with odd-numbered carbon chains, like C7-HSL, is attributed to the use of propionyl-CoA as a chain starter in the fatty acid synthesis pathway that supplies the acyl group.[3]
-
Cronobacter sakazakii : This opportunistic pathogen has also been reported to produce C7-HSL, highlighting its potential role in the bacterium's physiology and virulence.[4]
-
Rhizobium leguminosarum : This well-studied symbiotic bacterium possesses a complex quorum-sensing network with multiple AHL synthases that produce a variety of AHLs. While known for producing a range of AHLs, the study of its complex QS systems provides a framework for understanding how different AHLs, including potentially C7-HSL, can function within a single organism to fine-tune gene regulation.[1][5][6]
Biosynthesis of this compound
The synthesis of C7-HSL follows the canonical pathway for all AHLs, which is catalyzed by a LuxI-family synthase.[7][8] This enzymatic process combines two primary substrates sourced from different core metabolic pathways within the bacterial cell.
The core reaction is as follows:
-
Acyl Group Donor : An activated seven-carbon fatty acid, typically in the form of heptanoyl-acyl carrier protein (Heptanoyl-ACP), is derived from the bacterium's fatty acid biosynthesis pathway.
-
Homoserine Lactone Donor : S-adenosylmethionine (SAM), a key methyl donor in cellular metabolism, provides the aminobutyrolactone moiety.[8][9]
-
Enzymatic Ligation : A LuxI-type synthase (e.g., NwiI) catalyzes the formation of an amide bond between the heptanoyl group from Heptanoyl-ACP and the amino group of SAM. This is followed by an intramolecular cyclization (lactonization), which releases the final C7-HSL molecule and 5'-methylthioadenosine (MTA) as a byproduct.[9][10]
Quorum Sensing Signaling Pathway
The C7-HSL molecule functions within the canonical LuxR/LuxI quorum sensing circuit. This system allows individual bacteria to sense their population density and switch to a collective gene expression profile.[8][11]
The signaling pathway proceeds as follows:
-
Signal Production : At low cell density, a basal level of C7-HSL is synthesized by the LuxI homolog and diffuses freely across the cell membrane into the extracellular environment.[8]
-
Signal Accumulation : As the bacterial population grows, the extracellular concentration of C7-HSL increases in proportion to the cell density.
-
Signal Reception : Once a threshold concentration is reached, C7-HSL diffuses back into the cells and binds to its cognate LuxR-type transcriptional regulator protein in the cytoplasm.
-
Transcriptional Regulation : The C7-HSL/LuxR complex undergoes a conformational change, enabling it to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes.
-
Gene Expression : This binding event activates or represses the transcription of dozens to hundreds of genes, often including the LuxI synthase gene itself, creating a positive feedback loop that rapidly amplifies the signal.[9] The regulated genes are typically involved in group behaviors like biofilm formation, virulence, and secondary metabolite production.
Experimental Protocols and Data
The detection, identification, and quantification of C7-HSL require sensitive and specific analytical methods due to its typically low concentrations in biological samples.
Key Physicochemical and Analytical Data
The following table summarizes essential data for the identification of C7-HSL.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₉NO₃ | [4] |
| Molecular Weight | 213.27 g/mol | [4] |
| CAS Number | 177158-20-2 | [4] |
| Precursor Ion (LC-MS) | [M+H]⁺ at m/z 214.1438 | [3][4] |
| Key MS/MS Fragment | m/z 102.2 (Homoserine lactone ring) | [4] |
Methodologies for Detection and Quantification
A summary of common experimental techniques for analyzing AHLs, including C7-HSL, is presented below.
| Method | Principle | Sensitivity | Throughput | Remarks |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio and fragmentation patterns. | High (nM to pM range) | Medium | Gold standard for specific identification and accurate quantification.[3] |
| GC-MS | Gas chromatographic separation followed by mass spectrometry; requires derivatization of AHLs. | High | Medium | Less common than LC-MS but effective for structural confirmation. |
| TLC Biosensor Overlay | AHLs are separated on a TLC plate, which is then overlaid with an agar (B569324) layer containing a specific AHL biosensor strain (e.g., C. violaceum CV026) that produces a colored spot in response to AHLs. | Moderate (µM to nM range) | High | Excellent for screening multiple samples for AHL production; semi-quantitative. |
| Whole-Cell Biosensors | Genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs. | High (nM range) | High | Used in 96-well plate format for high-throughput screening and quantification against a standard curve.[12] |
Standard Experimental Workflow: LC-MS/MS Analysis
The most robust method for unambiguous identification and quantification of C7-HSL is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (AHL Extraction):
-
Centrifuge a bacterial culture (typically late-exponential or stationary phase) to pellet the cells.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of an organic solvent, typically acidified ethyl acetate (B1210297) (0.1% acetic acid).
-
Vortex vigorously and separate the organic phase. Repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol (B129727) or acetonitrile) for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography : Inject the reconstituted sample onto a reverse-phase C18 column. Elute the AHLs using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Full Scan (MS1) : Initially, a full scan can be performed to identify the protonated molecular ion [M+H]⁺ of C7-HSL at m/z 214.14.
-
Tandem MS (MS2) or MRM : For confirmation and quantification, select the precursor ion (m/z 214.14) and fragment it. Monitor for the characteristic product ion corresponding to the conserved homoserine lactone ring (m/z 102.2). This specific transition (214.14 -> 102.2) is highly selective for C7-HSL.
-
3. Data Analysis:
-
Identify C7-HSL by comparing the retention time and mass fragmentation pattern to a pure synthetic standard.
-
Quantify the concentration by integrating the peak area from the MRM chromatogram and comparing it to a standard curve generated from known concentrations of the synthetic standard.
Conclusion and Future Directions
This compound is an integral, albeit less common, member of the AHL family of quorum-sensing molecules. Its confirmed production by bacteria from diverse environments, such as Nitrobacter winogradskyi and Cronobacter sakazakii, underscores the need to look beyond the canonical even-chained AHLs to fully understand bacterial communication. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for the definitive identification and quantification of C7-HSL.
For professionals in drug development, understanding the biosynthesis and signaling pathways of specific AHLs like C7-HSL is critical. These pathways represent promising targets for novel anti-virulence therapies ("quorum quenching"), which aim to disrupt bacterial communication rather than killing the bacteria, potentially reducing the selective pressure for antibiotic resistance. Future research should focus on identifying the full range of bacteria that produce C7-HSL, elucidating the specific LuxR receptors that recognize it, and characterizing the complete regulon it controls in pathogenic and symbiotic contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N--heptanoyl--L--Homoserine-lactone, 5MG | Labscoop [labscoop.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Heptanoylhomoserine lactone | C11H19NO3 | CID 443437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 9. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Heptanoyl-DL-homoserine Lactone (C7-HSL): A Technical Guide to its Mechanism of Action in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Language of Bacteria and the Role of C7-HSL
Bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This intricate cell-to-cell communication system relies on the production, detection, and population-density-dependent response to small signal molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of this communication, regulating a wide array of physiological processes including biofilm formation, virulence factor production, and antibiotic resistance.[1][2]
N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the diverse AHL family, characterized by a seven-carbon acyl chain attached to a homoserine lactone ring. While less extensively studied than other AHLs, C7-HSL is a crucial signaling molecule in various bacterial species, and understanding its mechanism of action is of significant interest for the development of novel anti-infective therapies that disrupt bacterial communication.
This technical guide provides an in-depth overview of the current understanding of the C7-HSL mechanism of action, drawing parallels from well-studied AHLs. It details the core signaling pathway, presents quantitative data from analogous systems, provides comprehensive experimental protocols for its investigation, and includes mandatory visualizations to elucidate key processes.
The Core Mechanism: The LuxI/LuxR Paradigm
The mechanism of action for AHLs, including presumably C7-HSL, is best understood through the LuxI/LuxR paradigm, first discovered in the marine bacterium Vibrio fischeri. This system is comprised of two key protein components: a LuxI-type synthase and a LuxR-type transcriptional regulator.[3]
-
LuxI-type Synthase: This enzyme is responsible for the synthesis of the AHL signal molecule. It utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) to provide the fatty acid side chain.
-
LuxR-type Receptor: This protein acts as the intracellular receptor for the AHL. In the absence of its cognate AHL, the LuxR-type protein is typically unstable and inactive.
The quorum sensing circuit operates as follows:
-
Synthesis: At low cell densities, the LuxI-type synthase produces a basal level of AHLs, which diffuse across the bacterial cell membrane into the extracellular environment.
-
Accumulation: As the bacterial population density increases, the extracellular concentration of the AHL surpasses a threshold level.
-
Binding and Activation: The AHLs diffuse back into the cytoplasm and bind to the N-terminal ligand-binding domain of the LuxR-type receptor. This binding event induces a conformational change in the receptor, leading to its stabilization and dimerization.
-
Transcriptional Regulation: The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding event typically recruits RNA polymerase, leading to the transcriptional activation or repression of genes that govern collective behaviors.
Quantitative Data on AHL-Receptor Interactions
While specific quantitative data for the interaction of C7-HSL with its cognate LuxR-type receptor is not extensively available in the current literature, data from other well-characterized AHL-receptor systems provide valuable benchmarks for understanding the potential binding affinities and effective concentrations.
| AHL Molecule | Cognate Receptor | Bacterial Species | Binding Affinity (Kd) | Effective Concentration | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (3OC6-HSL) | LuxR | Vibrio fischeri | ~10 nM | 1-10 nM | [4] |
| N-butanoyl-L-homoserine lactone (C4-HSL) | RhlR | Pseudomonas aeruginosa | Micromolar range | >1 µM | [5] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL) | LasR | Pseudomonas aeruginosa | Nanomolar range | 100 nM - 1 µM | [6] |
Note: The binding affinities and effective concentrations of AHLs can vary significantly depending on the specific LuxR-type receptor and the bacterial species.
Experimental Protocols for the Study of C7-HSL
To elucidate the specific mechanism of action of C7-HSL, a combination of genetic, biochemical, and "-omics" approaches is required. The following sections detail key experimental protocols that can be adapted for the study of C7-HSL.
Reporter Gene Assay for C7-HSL Activity
This assay is used to determine the biological activity of C7-HSL and to screen for its cognate LuxR-type receptor. It typically involves a reporter strain, often E. coli, that is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for bioluminescence) under the control of a lux box-containing promoter. The strain also expresses a candidate LuxR-type receptor.
Methodology:
-
Strain Construction:
-
Clone the candidate luxR-type gene into an expression vector.
-
Construct a reporter plasmid containing a lux box promoter fused to a reporter gene.
-
Co-transform both plasmids into a suitable E. coli host strain.
-
-
Culture Preparation:
-
Grow the reporter strain overnight in a suitable medium with appropriate antibiotics.
-
Subculture the overnight culture into fresh medium and grow to early to mid-logarithmic phase.
-
-
Induction:
-
Aliquot the culture into a 96-well plate.
-
Add varying concentrations of synthetic C7-HSL to the wells. Include a no-AHL control.
-
-
Incubation:
-
Incubate the plate at an appropriate temperature with shaking for a defined period to allow for gene expression.
-
-
Detection:
-
Measure the reporter gene activity. For a β-galactosidase assay, add a substrate like ONPG and measure absorbance. For a bioluminescence assay, measure light emission using a luminometer.
-
-
Data Analysis:
-
Plot the reporter activity as a function of C7-HSL concentration to determine the dose-response curve and the EC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity between a ligand (e.g., a purified LuxR-type receptor) and an analyte (C7-HSL).[7][8]
Methodology:
-
Protein Purification:
-
Overexpress and purify the candidate LuxR-type receptor protein with a suitable tag (e.g., His-tag) for immobilization.
-
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
-
Ligand Immobilization:
-
Covalently immobilize the purified LuxR-type receptor onto the activated sensor chip surface via amine coupling.
-
Block any remaining active sites with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of C7-HSL in a suitable running buffer.
-
Inject the C7-HSL solutions over the sensor chip surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[9]
-
Transcriptomic Analysis (RNA-Seq)
RNA-Seq provides a global view of the genes regulated by C7-HSL. This involves comparing the transcriptomes of bacteria grown in the presence and absence of C7-HSL.
Methodology:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to a specific growth phase (e.g., mid-logarithmic).
-
Treat one set of cultures with a known effective concentration of C7-HSL and another set with a vehicle control.
-
-
RNA Extraction:
-
Harvest the bacterial cells and perform total RNA extraction using a suitable method that preserves RNA integrity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Fragment the remaining mRNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments to create a sequencing library.
-
-
Sequencing:
-
Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the bacterial reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the C7-HSL-treated and control groups.
-
Perform functional enrichment analysis (e.g., GO term and pathway analysis) to understand the biological processes regulated by C7-HSL.
-
Proteomic Analysis
Proteomics complements transcriptomics by providing insights into the changes in protein expression in response to C7-HSL. A common approach is label-free quantitative mass spectrometry.[1][10]
Methodology:
-
Bacterial Culture and Treatment:
-
Similar to RNA-Seq, grow bacterial cultures with and without C7-HSL.
-
-
Protein Extraction and Digestion:
-
Lyse the bacterial cells and extract the total protein.
-
Quantify the protein concentration.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and relative abundance.
-
-
Data Analysis:
-
Identify the proteins from the peptide sequences using a protein database.
-
Quantify the relative abundance of each protein in the C7-HSL-treated and control samples.
-
Identify differentially expressed proteins.
-
Perform functional annotation and pathway analysis of the differentially expressed proteins.
-
Conclusion and Future Directions
This compound is an integral component of the quorum sensing machinery in various bacterial species. Its mechanism of action is presumed to follow the canonical LuxI/LuxR model, where it binds to a cognate receptor to modulate gene expression in a cell-density-dependent manner. However, specific details regarding its dedicated receptor, binding kinetics, and the full spectrum of regulated genes and phenotypes remain largely unexplored.
The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of the C7-HSL signaling pathway. Future research should focus on:
-
Identification and characterization of the specific LuxR-type receptor(s) for C7-HSL in various bacterial species.
-
Determination of the binding affinity and specificity of C7-HSL to its cognate receptor(s).
-
Comprehensive transcriptomic and proteomic analyses to delineate the C7-HSL regulon.
-
Phenotypic characterization to link C7-HSL-mediated gene regulation to specific bacterial behaviors.
A deeper understanding of the C7-HSL mechanism of action will not only advance our fundamental knowledge of bacterial communication but also pave the way for the development of targeted anti-quorum sensing strategies to combat bacterial infections and their associated pathologies.
References
- 1. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. bioradiations.com [bioradiations.com]
- 10. mdpi.com [mdpi.com]
Gene Regulation by N-Heptanoyl-DL-homoserine Lactone in Gram-negative Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of gene regulation by N-Heptanoyl-DL-homoserine lactone (C7-HSL), a key signaling molecule in bacterial quorum sensing. The content delves into the core signaling pathways, quantitative data on gene regulation, and detailed experimental protocols relevant to the study of C7-HSL and other acyl-homoserine lactones (AHLs). This document is intended to serve as a valuable resource for researchers investigating bacterial communication, virulence, and biofilm formation, as well as for professionals in drug development targeting these pathways.
Introduction to N-Acyl-Homoserine Lactone (AHL) Mediated Quorum Sensing
Gram-negative bacteria utilize a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression.[1] This process relies on the production and detection of small, diffusible signaling molecules called autoinducers. One of the most well-characterized families of autoinducers in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs).[1][2]
AHL-mediated quorum sensing systems are pivotal in controlling a wide array of physiological processes, including biofilm formation, virulence factor production, motility, and the synthesis of secondary metabolites.[1][3] The specificity of these systems is largely determined by the length and modification of the acyl side chain of the AHL molecule. This compound (C7-HSL) is a member of the AHL family with a seven-carbon acyl chain.
The canonical AHL quorum sensing circuit is composed of two key proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the cognate AHL and modulates gene expression.[1][4] As the bacterial population density increases, the extracellular concentration of the AHL signal rises. Upon reaching a threshold concentration, the AHL binds to its cognate LuxR-type receptor, leading to a conformational change that typically promotes dimerization and binding to specific DNA sequences known as lux boxes located in the promoter regions of target genes.[5] This interaction can either activate or repress the transcription of these genes, thereby orchestrating a coordinated population-wide response.
The Role of C7-HSL in Gram-negative Bacteria
While a broad spectrum of AHLs have been studied, C7-HSL has been identified as a signaling molecule in several Gram-negative bacteria, most notably in Serratia marcescens. In this opportunistic pathogen, C7-HSL, along with other AHLs like N-hexanoyl-HSL (C6-HSL) and N-octanoyl-HSL (C8-HSL), is involved in the regulation of various phenotypes, including the production of the red pigment prodigiosin (B1679158) and swarming motility.[3]
Despite the identification of C7-HSL and its associated phenotypes, detailed quantitative data specifically on C7-HSL-mediated gene expression is not as abundant in the scientific literature compared to other AHLs. Therefore, this guide will provide a general framework for understanding C7-HSL regulation, drawing upon the well-established principles of AHL-mediated quorum sensing and using data from closely related AHLs as illustrative examples where C7-HSL-specific data is unavailable.
Core Signaling Pathway of AHL-Mediated Gene Regulation
The fundamental mechanism of gene regulation by C7-HSL is presumed to follow the canonical LuxI/R-type signaling pathway. A generalized model of this pathway is depicted below.
In this pathway, a LuxI-type synthase synthesizes C7-HSL. As the bacterial population grows, C7-HSL accumulates both inside and outside the cells. Once a threshold concentration is reached, C7-HSL binds to the cytoplasmic LuxR-type receptor. This binding event activates the receptor, which then binds to specific DNA sequences (lux boxes) to regulate the expression of target genes.
Quantitative Data on AHL-Regulated Genes
While specific quantitative data (e.g., fold-change from RNA-seq or qRT-PCR) for genes regulated by C7-HSL is limited in publicly available literature, the functional classes of genes regulated by short-to-medium chain AHLs in various Gram-negative bacteria are well-documented. The following table summarizes these gene categories, which are likely to be similarly regulated by C7-HSL in bacteria that produce this signal molecule.
| Functional Category | Examples of Regulated Genes/Phenotypes | Bacterial Species (Examples) | Reference |
| Virulence Factors | Proteases, hemolysins, exotoxins, siderophores | Pseudomonas aeruginosa, Burkholderia cenocepacia | [6][7] |
| Biofilm Formation | Genes for exopolysaccharide synthesis, adhesion, and biofilm maturation | Pseudomonas aeruginosa, Serratia marcescens | [3] |
| Motility | Genes for flagellar synthesis and swarming motility | Serratia marcescens | [3] |
| Secondary Metabolites | Genes for pigment (e.g., prodigiosin) and antibiotic biosynthesis | Serratia marcescens, Chromobacterium violaceum | [3][8] |
| Transport Systems | Efflux pumps, nutrient uptake systems | Burkholderia cenocepacia | [9] |
| Metabolism | Genes involved in amino acid and carbon metabolism | Serratia marcescens | [1] |
Experimental Protocols
Investigating the regulatory effects of C7-HSL involves a variety of molecular biology and microbiology techniques. Below are detailed methodologies for key experiments.
AHL Detection and Quantification using Chromobacterium violaceum CV026 Bioassay
The biosensor strain Chromobacterium violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous short-to-medium chain AHLs (C4- to C8-HSLs).[8] This makes it a useful tool for detecting and semi-quantifying C7-HSL.
Workflow for AHL Detection:
Protocol:
-
Preparation of CV026 Indicator Plates:
-
Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C.
-
Prepare molten LB agar (1.5%) and cool to approximately 50°C.
-
Inoculate the molten agar with the overnight culture of CV026 (e.g., 1 ml of culture per 100 ml of agar).
-
Pour the inoculated agar into sterile petri dishes and allow to solidify.
-
-
Sample Preparation:
-
Grow the bacterial strain of interest to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile).
-
-
Bioassay:
-
Aseptically place sterile paper discs onto the surface of the CV026 indicator plates.
-
Apply a known volume of the reconstituted extract to each disc.
-
As a positive control, apply a known amount of synthetic C7-HSL. Use the solvent as a negative control.
-
Incubate the plates at 30°C for 24-48 hours.
-
The presence of C7-HSL will be indicated by a purple halo around the paper disc due to the induction of violacein production in CV026. The diameter of the halo can be used for semi-quantification by comparing it to the halos produced by known concentrations of the C7-HSL standard.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the change in expression of specific target genes in response to C7-HSL.
Protocol:
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest in a suitable medium to early or mid-logarithmic phase.
-
Divide the culture into two flasks. To one, add C7-HSL to the desired final concentration (treatment). To the other, add an equal volume of the solvent used to dissolve the C7-HSL (control).
-
Incubate both cultures under the same conditions for a defined period (e.g., 1-2 hours).
-
-
RNA Extraction:
-
Harvest the bacterial cells from both the treatment and control cultures by centrifugation.
-
Immediately stabilize the RNA using an RNA stabilization reagent or by flash-freezing the cell pellets in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Perform the qRT-PCR using a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the C7-HSL-treated sample relative to the control, normalized to the expression of the reference gene.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction
EMSA is used to study the binding of a LuxR-type protein to the promoter region of a target gene in the presence of C7-HSL.
Protocol:
-
Preparation of DNA Probe:
-
Synthesize and anneal complementary oligonucleotides corresponding to the putative lux box-containing promoter region of the target gene.
-
Label the resulting double-stranded DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
-
Preparation of Protein:
-
Overexpress and purify the cognate LuxR-type receptor protein.
-
-
Binding Reaction:
-
In a binding buffer, incubate the purified LuxR-type protein with C7-HSL for a period to allow for complex formation.
-
Add the labeled DNA probe to the protein-AHL mixture and incubate to allow for DNA binding.
-
Include control reactions: probe only, probe with protein but without C7-HSL, and a competition reaction with an excess of unlabeled specific probe.
-
-
Electrophoresis and Detection:
-
Resolve the binding reactions on a non-denaturing polyacrylamide gel.
-
Detect the labeled probe. If radioactively labeled, expose the gel to X-ray film. If biotin-labeled, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
A "shift" in the mobility of the labeled probe (a band that migrates slower than the free probe) indicates the formation of a DNA-protein complex. The dependence of this shift on the presence of C7-HSL demonstrates the role of the AHL in mediating the DNA-protein interaction.
-
Conclusion
This compound is an important signaling molecule in the quorum-sensing networks of several Gram-negative bacteria. While the general principles of its function are understood to follow the canonical LuxI/R paradigm, further research, particularly quantitative transcriptomic and proteomic studies, is needed to fully elucidate the specific genes and pathways regulated by C7-HSL in different bacterial species. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricacies of C7-HSL-mediated gene regulation and its impact on bacterial physiology and pathogenesis. A deeper understanding of these signaling pathways will be crucial for the development of novel anti-virulence strategies to combat bacterial infections.
References
- 1. Alterations in the proteomic composition of Serratia marcescens in response to manganese (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Burkholderia cenocepacia Induces Macropinocytosis to Enter Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delays in Pseudomonas aeruginosa quorum-controlled gene expression are conditional - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic Analysis Reveals Competitive Growth Advantage of Non-pigmented Serratia marcescens Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Transcriptional Response of Burkholderia cenocepacia H111 to Severe Zinc Starvation [frontierspartnerships.org]
An In-depth Technical Guide to N-Heptanoyl-DL-homoserine lactone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are pivotal in the process of quorum sensing (QS) in Gram-negative bacteria, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2][3][4][5] The regulation of various physiological processes, including virulence factor production, biofilm formation, and secondary metabolite synthesis, is controlled by AHL-mediated QS.[6][7] This makes C7-HSL and other AHLs significant targets for the development of novel anti-infective therapies that disrupt bacterial communication, a strategy often referred to as quorum quenching. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is composed of a homoserine lactone ring attached to a seven-carbon acyl chain via an amide linkage.[2] The "DL" designation indicates that it is a racemic mixture of the D- and L-enantiomers.
Chemical Identifiers
-
IUPAC Name: N-(2-oxooxolan-3-yl)heptanamide[8]
-
SMILES: CCCCCCC(=O)NC1CCOC1=O[9]
-
InChI Key: FTMZLSDESAOPSZ-UHFFFAOYSA-N[9]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 213.27 g/mol | [8][9][10] |
| Appearance | White to faintly brown powder with small lumps | [9] |
| Storage Temperature | -20°C | [9][10] |
| XLogP3 | 2.1 | [8] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[11] For the related N-Hexanoyl-L-homoserine lactone, solubility is approximately 30 mg/mL in DMSO and DMF, and 10 mg/mL in PBS (pH 7.2).[12][13] | [11][12][13] |
Biological Properties and Mechanism of Action
This compound is a crucial signaling molecule in bacterial quorum sensing.[11] Its primary role is to act as an autoinducer, regulating gene expression in a population-density-dependent manner.
Mechanism of Action: The LuxI/LuxR System
The canonical mechanism of action for AHLs involves the LuxI/LuxR-type quorum sensing system.[2][5]
-
Synthesis: A LuxI-type synthase enzyme produces this compound within the bacterial cell.[3]
-
Diffusion and Accumulation: As a small, diffusible molecule, it moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[11]
-
Receptor Binding: Once a threshold concentration is reached, the AHL binds to a cognate LuxR-type transcriptional regulator protein in the cytoplasm.[3][5]
-
Transcriptional Regulation: This binding event activates the LuxR-type protein, which then binds to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This binding can either activate or repress the transcription of these genes.[6]
The following diagram illustrates the general LuxI/LuxR quorum sensing pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-Heptanoylhomoserine lactone | C11H19NO3 | CID 443437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
Synthesis of N-Heptanoyl-DL-homoserine Lactone: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of N-Heptanoyl-DL-homoserine lactone, a crucial signaling molecule in bacterial quorum sensing. This document details established experimental protocols, presents quantitative data for synthesis outcomes, and illustrates the relevant biological pathways and experimental workflows.
Introduction
This compound (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules. These molecules are integral to quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The study of C7-HSL and other AHLs is critical for understanding and manipulating bacterial behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to synthesize high-purity C7-HSL is therefore essential for research in microbiology, drug discovery, and biotechnology.
Synthesis of this compound
Two primary and robust methods for the synthesis of this compound are the Schotten-Baumann reaction and the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling.
Schotten-Baumann Reaction
This method involves the acylation of DL-homoserine lactone hydrobromide with heptanoyl chloride under basic conditions. The reaction is typically carried out in a biphasic system.
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve DL-homoserine lactone hydrobromide (1.0 equivalent) in deionized water.
-
Prepare a solution of sodium bicarbonate (2.5 equivalents) in deionized water.
-
Dissolve heptanoyl chloride (1.1 equivalents) in an organic solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
-
Reaction Setup:
-
Combine the DL-homoserine lactone hydrobromide solution and the organic solvent containing heptanoyl chloride in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
While stirring vigorously, slowly add the sodium bicarbonate solution dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-18 hours.
-
-
Work-up and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine all organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
EDC-Mediated Amide Coupling
This method facilitates the formation of an amide bond between heptanoic acid and DL-homoserine lactone using EDC as a coupling agent.
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve heptanoic acid (1.0 equivalent), DL-homoserine lactone hydrobromide (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane.
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the mixture to act as a base.
-
-
Reaction Setup:
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Execution:
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification and Characterization
Purification:
The crude this compound is typically purified by silica (B1680970) gel column chromatography. A gradient elution system of ethyl acetate (B1210297) in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is commonly employed. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Characterization:
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC analysis. Commercially available this compound often has a purity of ≥97.0%.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of N-acyl homoserine lactones using the described methods. While specific data for the heptanoyl derivative is not extensively published in a comparative format, the yields for similar AHLs provide a reasonable expectation.
| Synthesis Method | Acyl Chain Length | Reported Yield (%) | Purity (%) | Reference |
| Schotten-Baumann | C6 (Hexanoyl) | ~85 | >95 | General literature |
| Schotten-Baumann | C8 (Octanoyl) | ~80-90 | >95 | General literature |
| EDC Coupling | C6 (Hexanoyl) | 70-85 | >95 | General literature |
| EDC Coupling | C10 (Decanoyl) | 65-80 | >95 | General literature |
| Commercial Product | C7 (Heptanoyl) | N/A | ≥97.0 |
Signaling Pathway and Experimental Workflows
LuxI/LuxR Quorum Sensing Signaling Pathway
This compound functions within the canonical LuxI/LuxR-type quorum-sensing circuit in many Gram-negative bacteria. The following diagram illustrates this signaling pathway.
Caption: LuxI/LuxR quorum sensing circuit mediated by this compound (C7-HSL).
Experimental Workflow: Violacein (B1683560) Production Assay in Chromobacterium violaceum
Chromobacterium violaceum is a bacterium that produces the purple pigment violacein in a quorum-sensing-dependent manner. Mutant strains, such as CV026, are unable to produce their own AHLs but will produce violacein in the presence of exogenous short-chain AHLs like C7-HSL. This makes them excellent biosensors.
Caption: Workflow for quantifying violacein production in C. violaceum induced by C7-HSL.
Experimental Workflow: Biofilm Formation Assay
Synthetic AHLs can be used to study their effect on biofilm formation in various bacteria, such as Pseudomonas aeruginosa.
Caption: General workflow for assessing the impact of C7-HSL on bacterial biofilm formation.
Conclusion
This guide provides a comprehensive technical overview for the synthesis and application of this compound in a research setting. The detailed protocols for two reliable synthetic methods, along with purification and characterization guidelines, will enable researchers to produce this valuable molecule. The provided diagrams of the LuxI/LuxR signaling pathway and common experimental workflows offer a clear framework for designing and executing studies aimed at understanding and modulating bacterial quorum sensing. The ability to synthesize and utilize C7-HSL is fundamental to advancing our knowledge of bacterial communication and developing novel strategies to combat bacterial pathogenesis.
The Enigmatic Presence of N-Heptanoyl-DL-homoserine lactone in the Bacterial World: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acyl-homoserine lactones (AHLs) are pivotal signaling molecules in bacterial quorum sensing, a cell-to-cell communication mechanism that orchestrates collective behaviors. While AHLs with even-numbered acyl chains are extensively studied, the natural occurrence and biological roles of their odd-chained counterparts, such as N-Heptanoyl-DL-homoserine lactone (C7-HSL), remain comparatively enigmatic. This technical guide synthesizes the current knowledge on the natural occurrence of C7-HSL in bacteria, providing a comprehensive overview for researchers in microbiology, drug development, and related fields. We delve into the identified bacterial producers, the genetic determinants of C7-HSL synthesis, and the established methodologies for its detection and quantification. Furthermore, this guide presents a generalized model of the signaling pathway involved and detailed experimental protocols to facilitate further investigation into this intriguing signaling molecule.
Natural Occurrence of this compound (C7-HSL)
The natural production of this compound has been identified in a limited number of bacterial species, suggesting a specialized role in specific ecological niches. The primary evidence for its natural occurrence comes from studies on environmental isolates and the heterologous expression of AHL synthase genes.
Identified Bacterial Producers
While the database of C7-HSL producing bacteria is not as extensive as for other AHLs, a notable producer has been identified:
-
Klebsiella pneumoniae : Environmental isolates of Klebsiella pneumoniae have been shown to produce a range of AHL molecules, including C7-HSL. This finding is significant as K. pneumoniae is an opportunistic pathogen of clinical importance, and understanding its quorum sensing systems is crucial for developing anti-virulence strategies.[1]
Biosynthesis via Heterologous Gene Expression
The genetic basis for C7-HSL production has been elucidated through the expression of AHL synthase genes in a host bacterium that does not naturally produce AHLs, such as Escherichia coli.
-
Nitrobacter winogradskyi : The AHL synthase gene, nwiI, from the nitrite-oxidizing bacterium Nitrobacter winogradskyi, when expressed in E. coli, directs the synthesis of several AHLs, including C7-HSL and N-nonanoyl-homoserine lactone (C9-HSL).[2] Interestingly, while the NwiI synthase possesses the capability to produce C7-HSL, studies on wild-type Nitrobacter winogradskyi have primarily identified the production of N-decanoyl-L-homoserine lactone (C10-HSL) and a monounsaturated C10-HSL (C10:1-HSL), suggesting that the production of C7-HSL in the native organism might be condition-dependent or a minor component of its AHL profile.[3][4][5][6]
Quantitative Data on C7-HSL Production
To date, specific quantitative data on the concentration of this compound produced by wild-type or recombinant bacteria in culture remains limited in published literature. The table below is structured to accommodate such data as it becomes available through future research.
| Bacterial Species | Strain | Growth Conditions | Method of Quantification | Concentration of C7-HSL | Reference |
| Klebsiella pneumoniae | Environmental Isolates | Not specified | HPLC | Not specified | [1] |
| Escherichia coli (pGEX-nwiI) | Recombinant | Mixotrophic medium | LC-MS | Detected, but not quantified | [2] |
Quorum Sensing Signaling Pathway
The signaling pathway for this compound is presumed to follow the canonical LuxI/LuxR model of quorum sensing prevalent in Gram-negative bacteria. In this model, a LuxI-type synthase produces the AHL signal, which then interacts with a cognate LuxR-type transcriptional regulator to control the expression of target genes.
Generalized C7-HSL Signaling Pathway
The following diagram illustrates the generalized signaling pathway for C7-HSL, based on the well-established LuxI/LuxR paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrite-Oxidizing Bacterium Nitrobacter winogradskyi Produces N-Acyl-Homoserine Lactone Autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Acyl-homoserine Lactone Molecule Generated by Nitrobacter winogradskyi - PMC [pmc.ncbi.nlm.nih.gov]
N-Heptanoyl-DL-homoserine Lactone: A Technical Guide to its Influence on Bacterial Virulence
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules that play a pivotal role in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of C7-HSL and its impact on the production of virulence factors in various Gram-negative bacteria. It delves into the molecular mechanisms of C7-HSL-mediated signaling, presents quantitative data on its effects on key virulence factors, and offers detailed experimental protocols for studying these phenomena. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development who are investigating bacterial pathogenesis and seeking to develop novel anti-virulence strategies.
Introduction to this compound (C7-HSL)
This compound is a small, diffusible signaling molecule integral to quorum sensing, a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression.[1] The general structure of an N-acyl homoserine lactone consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and substitution.[2] C7-HSL is characterized by a seven-carbon acyl chain.
Chemical and Physical Properties of N-Heptanoyl-L-homoserine lactone:
| Property | Value | Reference |
| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide | [1] |
| CAS Number | 177158-20-2 | [1] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [3] |
| SMILES | CCCCCCC(=O)N[C@H]1CCOC1=O | [3] |
| InChI Key | FTMZLSDESAOPSZ-VIFPVBQESA-N | [1][3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml | [1] |
The biosynthesis of AHLs is generally catalyzed by a LuxI-family synthase, which utilizes S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP) as substrates.[4] As the bacterial population grows, the concentration of C7-HSL in the environment increases. Once a threshold concentration is reached, C7-HSL binds to its cognate LuxR-type transcriptional regulator, leading to the activation or repression of target genes, including those encoding for virulence factors.[5]
Impact of C7-HSL on Virulence Factor Production
The role of AHLs in regulating virulence is well-established in a variety of Gram-negative pathogens.[2] While much of the research has focused on the native AHLs of specific bacteria, such as N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, studies have also investigated the effects of non-native AHLs like C7-HSL. This cross-talk and interference with QS systems present potential avenues for therapeutic intervention.
Regulation in Pseudomonas aeruginosa
Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes two primary QS systems, the las and rhl systems, to control the expression of a wide array of virulence factors.[6] The las system is regulated by 3-oxo-C12-HSL and the LasR receptor, while the rhl system is controlled by C4-HSL and the RhlR receptor.[7]
While C7-HSL is not the primary signaling molecule for P. aeruginosa, studies on AHL analogs have shown that variations in the acyl chain length can influence the activity of LasR and RhlR. For instance, in Erwinia carotovora, C7-HSL was shown to induce significant activity of the CarR receptor, a LuxR homolog.[5] This suggests that C7-HSL has the potential to interact with and modulate the activity of LuxR-type receptors in other bacteria, including P. aeruginosa.
Quantitative Data on the Effect of AHL Analogs on Virulence Factor Production in P. aeruginosa
While specific quantitative data for C7-HSL is limited, the following table summarizes the inhibitory effects of certain AHL analogs on key virulence factors in P. aeruginosa PAO1, providing a framework for how C7-HSL might behave.
| Virulence Factor | AHL Analog | Concentration (µM) | Inhibition (%) | Reference |
| Pyocyanin (B1662382) | Compound 10¹ | 200 | ~65% | [8] |
| Elastase | Compound 10¹ | 200 | ~55% | [8] |
| Biofilm Formation | Compound 10¹ | 200 | >60% | [8] |
¹Compound 10 is 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, an AHL analog.
Regulation in other Gram-Negative Bacteria
-
Chromobacterium violaceum : This bacterium produces the purple pigment violacein, a known virulence factor, under the control of the CviI/CviR QS system, which primarily utilizes N-decanoyl-L-homoserine lactone (C10-HSL).[9][10] The specificity of the CviR receptor to different AHLs determines the regulatory outcome.
-
Burkholderia cenocepacia : This opportunistic pathogen, particularly problematic for individuals with cystic fibrosis, possesses multiple QS systems, including the CepIR and CciIR systems.[3][4] The CepIR system primarily uses N-octanoyl-L-homoserine lactone (C8-HSL) and N-hexanoyl-L-homoserine lactone (C6-HSL).[2][11]
-
Serratia marcescens : A nosocomial pathogen, S. marcescens regulates the production of virulence factors such as the pigment prodigiosin, proteases, and hemolysins through QS systems that utilize short-chain AHLs like C4-HSL and C6-HSL.[12][13] Some strains have been reported to produce C7-HSL.[14]
Signaling Pathways and Experimental Workflows
The canonical AHL-mediated QS signaling pathway involves the synthesis of the AHL by a LuxI-type synthase, its diffusion across the cell membrane, and its binding to a cytoplasmic LuxR-type receptor at a threshold concentration. This complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby regulating their transcription.
General AHL Signaling Pathway
Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.
Experimental Workflow for Quantifying Virulence Factor Production
The following diagram illustrates a typical workflow for investigating the effect of C7-HSL on the production of a specific virulence factor, such as pyocyanin in P. aeruginosa.
Caption: Experimental workflow for quantifying the impact of C7-HSL on virulence factor production.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of AHL-mediated virulence factor regulation.
Quantification of Pyocyanin Production
This protocol is adapted from established methods for extracting and quantifying pyocyanin from P. aeruginosa cultures.[1][2][3][11]
Materials:
-
Bacterial culture supernatant
-
0.2 N Hydrochloric acid (HCl)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., King's A medium) with and without the desired concentrations of C7-HSL.[3]
-
Centrifuge the bacterial culture to pellet the cells and collect the supernatant.
-
To 2 mL of the supernatant, add 3 mL of chloroform and vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.[3]
-
Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a fresh tube.
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex until the pyocyanin moves to the upper acidic aqueous layer, which will turn pink.[1]
-
Centrifuge to separate the phases.
-
Measure the absorbance of the upper pink layer at 520 nm using a spectrophotometer, with 0.2 N HCl as a blank.[2]
-
Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Concentration (µg/mL) = OD₅₂₀ × 17.072 .[1][2]
Elastase Activity Assay
This protocol is based on the elastin-Congo red assay for quantifying elastase activity.[9]
Materials:
-
Bacterial culture supernatant
-
Elastin-Congo red (ECR) substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare bacterial culture supernatants as described in the pyocyanin quantification protocol.
-
In a microcentrifuge tube, mix a defined volume of the culture supernatant with the Tris-HCl buffer.
-
Add a specific amount of ECR substrate to the mixture.
-
Incubate the reaction mixture at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours) with shaking.
-
Stop the reaction by placing the tubes on ice.
-
Centrifuge the tubes to pellet the unhydrolyzed ECR.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at a specific wavelength (e.g., 495 nm) to quantify the amount of released Congo red dye.
-
A standard curve using known concentrations of purified elastase should be prepared to determine the elastase activity in the samples.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the general steps for analyzing the expression of virulence-related genes in response to C7-HSL.
Materials:
-
Bacterial cells grown with and without C7-HSL
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for target and reference genes
Procedure:
-
Grow bacteria to the desired growth phase in the presence and absence of C7-HSL.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the virulence genes of interest, and a reference gene (e.g., a housekeeping gene with stable expression).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the C7-HSL-treated samples compared to the untreated control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for investigating the in vivo binding of a LuxR-type receptor to the promoter regions of target virulence genes in the presence of C7-HSL.[13][14][15]
Materials:
-
Bacterial cultures treated with C7-HSL
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonplicator or enzymatic digestion reagents (to shear chromatin)
-
Antibody specific to the LuxR-type receptor
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target promoter regions
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase and treat with C7-HSL.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture and incubating for a specific time.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to release the chromatin.
-
Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody specific to the LuxR-type receptor. An isotype-matched IgG should be used as a negative control.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR using primers specific to the promoter regions of the target virulence genes to quantify the enrichment of these regions.
Conclusion
This compound, as a member of the AHL family, has the potential to significantly influence the production of virulence factors in a variety of Gram-negative bacteria. Understanding the specific interactions of C7-HSL with different LuxR-type receptors and its quantitative impact on virulence gene expression is crucial for a comprehensive understanding of bacterial pathogenesis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of C7-HSL and other AHLs in bacterial communication and to explore them as potential targets for novel antimicrobial therapies. The development of quorum sensing inhibitors that can interfere with AHL signaling holds promise for disarming pathogens without exerting selective pressure for resistance, a critical goal in the face of rising antibiotic resistance. Further research focused on the specific effects of C7-HSL will undoubtedly contribute to this important endeavor.
References
- 1. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 2. Quorum sensing in Burkholderia cepacia: identification of the LuxRI homologs CepRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing systems influence Burkholderia cenocepacia virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two quorum sensing systems control biofilm formation and virulence in members of the Burkholderia cepacia complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virulence factors in Serratia marcescens: cell-bound hemolysin and aerobactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quorum sensing-regulated functions of Serratia marcescens are reduced by eugenol | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- 14. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of N-Heptanoyl-DL-homoserine lactone (C7-HSL) from Bacterial Culture
Introduction
N-acyl homoserine lactones (HSLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication in Gram-negative bacteria that regulates gene expression in response to population density.[1][2][3] N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a specific HSL molecule utilized by various bacterial species. The accurate extraction and quantification of C7-HSL from bacterial cultures are crucial for studying quorum sensing-regulated processes, including biofilm formation, virulence factor production, and antibiotic resistance.[4][5] This document provides a detailed protocol for the extraction of C7-HSL from bacterial culture supernatants, primarily focusing on the widely used liquid-liquid extraction (LLE) method.[1][2][6][7]
Signaling Pathway Overview: LuxI/R-type Quorum Sensing
The production and perception of HSLs in many Gram-negative bacteria are governed by a LuxI/LuxR-type quorum sensing circuit.[1] In this system, the LuxI-family synthase is responsible for synthesizing the specific HSL molecule. As the bacterial population density increases, the concentration of the HSL autoinducer in the environment surpasses a certain threshold. The HSL then binds to and activates its cognate LuxR-family transcriptional regulator. This activated complex subsequently binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes.
Caption: A diagram illustrating the general LuxI/R-type quorum sensing signaling pathway in Gram-negative bacteria.
Experimental Protocols
This section details the materials and step-by-step procedures for the extraction of C7-HSL from bacterial cultures.
Protocol 1: Bacterial Culture and Supernatant Preparation
Materials:
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Luria-Bertani (LB) broth)[7][8]
-
Incubator shaker
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculate a single colony of the bacterial strain into a starter culture of 5-10 mL of the appropriate medium.
-
Incubate the starter culture overnight at the optimal temperature and shaking speed for the specific strain (e.g., 37°C at 200 rpm).[8]
-
Inoculate a larger volume of fresh medium (e.g., 100 mL) with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the culture under a controlled temperature and shaking. Monitor the bacterial growth by measuring the OD600 periodically. C7-HSL is typically produced during the late logarithmic to stationary phase of growth.[1]
-
Once the culture reaches the desired growth phase (e.g., stationary phase), harvest the cells by centrifugation at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[6]
-
Carefully decant the supernatant into a sterile flask. The supernatant contains the secreted C7-HSL. For enhanced stability of HSLs, the supernatant can be passed through a 0.22 µm filter to remove any remaining bacterial cells.[9]
Protocol 2: Liquid-Liquid Extraction (LLE) of C7-HSL
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% to 0.5% glacial acetic acid or formic acid)[1][6][9]
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Acetonitrile (B52724) or methanol (B129727) (HPLC grade)[1][7]
Procedure:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate to the supernatant.[6][7]
-
Shake the mixture vigorously for 2 minutes and then allow the phases to separate. The upper organic phase contains the HSLs.[6]
-
Collect the upper ethyl acetate phase.
-
Repeat the extraction of the aqueous phase two more times with an equal volume of acidified ethyl acetate to maximize the recovery of C7-HSL.[1][2]
-
Combine all the collected ethyl acetate fractions.
-
Dry the organic phase by adding a small amount of anhydrous magnesium sulfate or sodium sulfate and swirling. Filter the dried extract to remove the drying agent.[7]
-
Evaporate the solvent using a rotary evaporator at a temperature of 30-40°C until a dry residue is obtained.[1][6][9]
-
Resuspend the dried extract in a small, known volume (e.g., 100 µL to 1 mL) of HPLC-grade acetonitrile or methanol.[1][7]
-
Store the concentrated C7-HSL extract at -20°C until further analysis.[1][7]
Experimental Workflow
The following diagram outlines the key steps in the extraction of C7-HSL from a bacterial culture.
Caption: A flowchart detailing the experimental workflow for the extraction of C7-HSL from bacterial culture.
Data Presentation
| Solvent System | Relative Polarity | Typical Recovery of HSLs | Notes |
| Acidified Ethyl Acetate | 0.477 | High | Most commonly used and effective solvent for a wide range of HSLs. Acidification helps to protonate the HSLs, increasing their solubility in the organic phase.[1][2][6] |
| Dichloromethane | 0.309 | Moderate to High | Also used for HSL extraction, but ethyl acetate is generally preferred.[2] |
| Chloroform | 0.259 | Moderate | Can be used, but less common than ethyl acetate.[2] |
| Methanol | 0.762 | Variable | Often used for resuspending dried extracts for analysis rather than for the primary extraction from aqueous culture supernatant due to its miscibility with water.[1][6] |
Alternative and Supplementary Methods
Solid-Phase Extraction (SPE)
Solid-phase extraction can be employed as an alternative or a supplementary step to LLE for cleaning up and concentrating HSL extracts.[1][10] SPE can potentially improve the sensitivity of detection by two- to ten-fold compared to LLE alone.[1][10] The general procedure involves passing the crude extract through a packed column (e.g., C18 silica), where the HSLs are retained. After washing the column to remove impurities, the HSLs are eluted with a suitable solvent.
Detection and Quantification
Following extraction, C7-HSL can be detected and quantified using several methods:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for the separation, identification, and quantification of C7-HSL. The molecule is identified based on its retention time and mass-to-charge ratio (m/z) compared to a pure standard.[3][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another chromatographic method that can be used for the analysis of HSLs.[11]
-
Bacterial Biosensors: These are engineered bacterial strains that produce a detectable signal, such as light (bioluminescence) or color (pigment production), in the presence of specific HSLs.[1][7][12] For instance, Chromobacterium violaceum CV026 is a commonly used biosensor for detecting short-chain HSLs (C4 to C8).[1]
Conclusion
The protocol described provides a robust and widely adopted method for the extraction of this compound from bacterial cultures. The use of acidified ethyl acetate in a liquid-liquid extraction procedure is a reliable approach for obtaining C7-HSL extracts suitable for downstream analysis by chromatography, mass spectrometry, or bioassays. Proper execution of these protocols is fundamental for researchers investigating the role of C7-HSL in bacterial communication and physiology.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Growth Protocols [sigmaaldrich.com]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 10. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a sensitive liquid–liquid extraction method for the determination of N-butyryl-l-homoserine lactone produced in a submerged membrane bioreactor by gas chromatography mass spectrometry and deuterated anthracene as the internal standard - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification of N-Heptanoyl-L-homoserine lactone (C7-HSL) using High-Performance Liquid Chromatography (HPLC)
Introduction
N-Heptanoyl-L-homoserine lactone (C7-HSL) is a signaling molecule involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. The study of C7-HSL and other acyl-homoserine lactones (AHLs) is crucial for understanding bacterial pathogenesis, biofilm formation, and developing novel antimicrobial strategies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and quantification of C7-HSL from complex biological matrices, such as bacterial culture supernatants. This application note provides a detailed protocol for the purification of C7-HSL using reversed-phase HPLC.
Principle of Separation
Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). C7-HSL, being a relatively non-polar molecule due to its acyl chain, will be retained on the column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the retained compounds will elute from the column at different times based on their hydrophobicity, allowing for the separation and purification of C7-HSL.
Quorum Sensing Signaling Pathway
C7-HSL is a key molecule in the quorum-sensing systems of many Gram-negative bacteria. The general mechanism involves the synthesis of the signal molecule by a LuxI-type synthase. As the bacterial population density increases, the concentration of C7-HSL in the environment also increases. Once a threshold concentration is reached, C7-HSL binds to and activates a LuxR-type transcriptional regulator, which then modulates the expression of target genes.
Figure 1: Simplified Quorum Sensing Pathway involving C7-HSL.
Experimental Protocols
Sample Preparation from Bacterial Culture
This protocol describes the extraction of C7-HSL from a bacterial culture supernatant.
Materials:
-
Bacterial culture producing C7-HSL
-
Centrifuge and centrifuge tubes
-
Ethyl acetate (B1210297) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully decant the supernatant into a clean flask.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Shake the mixture vigorously for 2-3 minutes and then allow the phases to separate.
-
Collect the upper organic phase (ethyl acetate layer) containing the C7-HSL.
-
Repeat the extraction of the aqueous phase with ethyl acetate two more times to maximize recovery.
-
Pool the organic phases and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried extract in a small, known volume of methanol (e.g., 1 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.
Figure 2: C7-HSL Sample Preparation Workflow.
HPLC Purification Protocol
This protocol outlines the parameters for the purification of C7-HSL using a reversed-phase C18 column.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) formic acid (HPLC grade).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid (HPLC grade).
-
C7-HSL standard for retention time confirmation.
HPLC Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Procedure:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Inject 20 µL of the prepared C7-HSL extract.
-
Run the gradient elution program as detailed in the table above.
-
Monitor the chromatogram at 210 nm.
-
To confirm the identity of the C7-HSL peak, inject a C7-HSL standard under the same conditions and compare the retention times.
-
Collect the fraction corresponding to the C7-HSL peak.
-
The collected fraction can be dried down and reconstituted in an appropriate solvent for further analysis or use.
Data Presentation
The following table summarizes typical retention times for various acyl-homoserine lactones under reversed-phase HPLC conditions. Note that exact retention times will vary depending on the specific HPLC system, column, and mobile phase conditions used.
| Compound | Acyl Chain | Retention Time (min) (Approximate) |
| C4-HSL | C4 | 5-7 |
| C6-HSL | C6 | 9-12 |
| C7-HSL | C7 | 12-15 |
| C8-HSL | C8 | 15-18 |
| C10-HSL | C10 | 20-23 |
| C12-HSL | C12 | 24-27 |
Retention times are illustrative and should be confirmed with standards on your specific system.
Troubleshooting
-
Poor Peak Shape: This may be due to column contamination or degradation. Clean the column according to the manufacturer's instructions. Ensure the sample is fully dissolved in the mobile phase.
-
No Peak Detected: The concentration of C7-HSL in the sample may be too low. Concentrate the sample further or increase the injection volume. Check detector settings.
-
Shifting Retention Times: This can be caused by changes in mobile phase composition, temperature fluctuations, or column aging. Prepare fresh mobile phase and ensure the column temperature is stable.
Conclusion
This application note provides a comprehensive protocol for the purification of C7-HSL from bacterial culture supernatants using reversed-phase HPLC. The detailed sample preparation and HPLC methods, along with the provided data and diagrams, serve as a valuable resource for researchers, scientists, and drug development professionals working with quorum sensing molecules. The successful purification of C7-HSL is a critical step for further downstream applications, including structural elucidation, bioactivity assays, and the development of quorum sensing inhibitors.
Application Notes and Protocols for the Mass Spectrometric Identification of N-Heptanoyl-DL-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a specific member of this family. The accurate identification and quantification of C7-HSL are crucial for understanding bacterial communication, pathogenesis, and for the development of novel anti-infective therapies that target quorum sensing. Mass spectrometry, coupled with chromatographic separation, offers highly sensitive and specific methods for the analysis of C7-HSL. This document provides detailed application notes and protocols for the identification of C7-HSL using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Mass Spectrometry Methods for this compound Identification
Two primary mass spectrometry-based methods are widely used for the identification and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, particularly for complex biological samples.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. AHLs, including C7-HSL, can be analyzed directly by GC-MS without derivatization.[2][3] The electron ionization (EI) of AHLs in the GC-MS source produces a characteristic fragmentation pattern, with a prominent fragment ion at a mass-to-charge ratio (m/z) of 143.[2][3][4] This ion is often used for selected ion monitoring (SIM) to enhance sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the detection of AHLs in complex matrices.[1] This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For the analysis of C7-HSL, electrospray ionization (ESI) in the positive ion mode is typically used. The precursor ion of C7-HSL ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the identification of this compound by GC-MS and LC-MS/MS.
Table 1: GC-MS Data for this compound (HpHL)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Retention Time (min) |
| This compound | 213 | 143, 71, 57, 43 | 8.02 |
Data sourced from Cataldi et al., 2004.[2]
Table 2: LC-MS/MS Data for this compound (C7-HSL)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) |
| This compound | 214 | 102.055, 84.045, 74.06, 56.05 |
The ion at m/z 102 corresponds to the homoserine lactone ring and is a characteristic fragment for many AHLs.[5]
III. Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reliable results. The choice of method depends on the sample matrix.
Protocol 3.1.1: Liquid-Liquid Extraction (LLE) from Bacterial Culture Supernatant
This protocol is suitable for extracting AHLs from liquid bacterial cultures.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the extract and evaporate the solvent using a rotary evaporator.
-
Reconstitute the dried extract in a suitable volume of acetonitrile or methanol for analysis.[6]
Protocol 3.1.2: Solid-Phase Extraction (SPE)
SPE is a useful technique for cleaning up and concentrating AHLs from complex samples.
Materials:
-
Sample (e.g., culture supernatant, environmental water sample)
-
C18 SPE cartridge
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Nitrogen evaporator
Procedure:
-
Condition the C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the AHLs with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Full scan (m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for targeted analysis, monitoring the characteristic ion at m/z 143.[2][4]
LC-MS/MS Analysis Protocol
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a low percentage of B, and gradually increase to elute the analyte. A typical gradient might be 5% B to 95% B over 10 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for C7-HSL:
-
Precursor ion (Q1): m/z 214
-
Product ion (Q3): m/z 102
-
-
Collision Energy: Optimize for the specific instrument, but a starting point of 15-25 eV is common.
IV. Visualizations
References
- 1. Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Heptanoyl-DL-homoserine lactone (C7-HSL) Reporter Strain Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a quorum-sensing signal molecule, using bacterial reporter strains. The protocols are designed for researchers in microbiology, drug discovery, and biotechnology who are investigating quorum sensing mechanisms and screening for potential inhibitors.
Introduction
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this communication is mediated by N-acyl homoserine lactones (AHLs). This compound (C7-HSL) is a specific AHL used by various bacterial species. Reporter strain assays are a fundamental tool for studying QS, enabling the detection and quantification of AHLs and the screening of compounds that may interfere with this signaling pathway.
This document outlines the principles and detailed procedures for performing a C7-HSL reporter strain assay using common biosensors such as Chromobacterium violaceum CV026 and an Agrobacterium tumefaciens-based reporter.
Principle of the Assay
AHL reporter strains are genetically engineered bacteria that produce a detectable signal in the presence of specific AHLs. These strains are typically deficient in their own AHL synthesis but possess a functional LuxR-type receptor protein that can recognize exogenous AHLs. Upon binding of the AHL to the receptor, the complex activates the transcription of a reporter gene, leading to a measurable output such as pigment production, bioluminescence, or fluorescence.
Signaling Pathway
The underlying mechanism of detection is based on the LuxI/LuxR-type quorum sensing system. In the reporter strain, the LuxR homolog (receptor protein) is constitutively or inducibly expressed. When the exogenous C7-HSL enters the cell, it binds to the LuxR-type receptor. This binding event causes a conformational change in the receptor, leading to its dimerization and activation. The activated receptor-AHL complex then binds to a specific DNA sequence, known as the lux box, located in the promoter region of the reporter gene, thereby initiating transcription and subsequent production of the reporter protein.
Figure 1: Simplified signaling pathway of C7-HSL detection in a LuxR-based reporter strain.
Experimental Protocols
Two common reporter strains for the detection of short-to-medium chain AHLs like C7-HSL are Chromobacterium violaceum CV026 and Agrobacterium tumefaciens NTL4 (or similar derivatives).
Protocol 1: Qualitative Agar (B569324) Plate Diffusion Assay using Chromobacterium violaceum CV026
This protocol is suitable for screening samples for the presence of C7-HSL. C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein (B1683560) in response to exogenous AHLs with acyl chain lengths from C4 to C8.[1]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar plates
-
LB broth
-
This compound (C7-HSL) stock solution (e.g., 1 mg/mL in DMSO or ethyl acetate)
-
Test samples
-
Sterile paper discs or sterile pipette tips
-
Incubator (28-30°C)
Procedure:
-
Prepare the Reporter Lawn:
-
Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate overnight at 28-30°C with shaking.
-
Spread 100 µL of the overnight culture evenly onto the surface of LB agar plates to create a bacterial lawn.
-
Allow the plates to dry at room temperature for 15-20 minutes.
-
-
Apply Samples:
-
If using paper discs, place sterile paper discs onto the center of the agar lawn.
-
Pipette a known volume (e.g., 10 µL) of the C7-HSL standard (positive control), solvent (negative control), and test samples onto the discs.
-
Alternatively, create small wells in the agar using a sterile pipette tip and add the samples directly into the wells.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 24-48 hours.
-
-
Data Analysis:
-
Observe the plates for the appearance of a purple halo around the paper discs or wells.
-
The presence of a purple zone indicates the presence of C7-HSL or other activating AHLs in the sample. The diameter of the halo is semi-quantitatively related to the concentration of the AHL.
-
Protocol 2: Quantitative Broth Microdilution Assay
This protocol allows for the quantification of C7-HSL concentration by measuring the intensity of the reporter signal in a liquid culture. This example is adapted for a generic reporter strain expressing a fluorescent or luminescent reporter.
Materials:
-
AHL reporter strain (e.g., E. coli harboring a LuxR-based reporter plasmid)
-
Appropriate growth medium with selective antibiotics
-
This compound (C7-HSL) stock solution
-
Test samples
-
96-well microtiter plates (black plates for fluorescence/luminescence)
-
Plate reader capable of measuring absorbance (for growth) and fluorescence or luminescence
Procedure:
-
Prepare Reporter Strain Culture:
-
Inoculate the reporter strain in the appropriate growth medium with antibiotics and grow overnight at the recommended temperature with shaking.
-
The next day, dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
-
Prepare C7-HSL Standards and Samples:
-
Prepare a serial dilution of the C7-HSL stock solution in the growth medium to create a standard curve. Final concentrations may range from pM to µM depending on the sensitivity of the reporter strain.[2]
-
Prepare dilutions of the test samples.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted reporter strain culture to each well.
-
Add 100 µL of the C7-HSL standards, test samples, and controls (medium with solvent as a negative control) to the respective wells.
-
Include wells with medium only for background subtraction.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-8 hours), with shaking if possible.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the reporter signal (e.g., fluorescence at Ex/Em wavelengths appropriate for the reporter, or luminescence).
-
-
Data Analysis:
-
Normalize the reporter signal to cell density (e.g., Relative Fluorescence Units / OD600).
-
Subtract the background signal from the negative control.
-
Plot the normalized reporter signal against the known C7-HSL concentrations to generate a standard curve.
-
Determine the concentration of C7-HSL in the test samples by interpolating their normalized signal on the standard curve.
-
Data Presentation
Quantitative data from the broth microdilution assay should be presented in a clear and structured format.
Dose-Response of a Generic Reporter Strain to C7-HSL (Illustrative Data)
| C7-HSL Concentration (nM) | OD600 | Reporter Signal (RFU) | Normalized Signal (RFU/OD600) |
| 0 (Negative Control) | 0.52 | 150 | 288 |
| 1 | 0.51 | 350 | 686 |
| 10 | 0.53 | 1200 | 2264 |
| 50 | 0.52 | 4800 | 9231 |
| 100 | 0.51 | 8500 | 16667 |
| 500 | 0.50 | 15000 | 30000 |
| 1000 | 0.49 | 15200 | 31020 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific reporter strain, reporter gene, and experimental conditions.
Screening for C7-HSL Quorum Sensing Inhibitors (QSI)
| Test Compound | Concentration (µM) | OD600 | Normalized Reporter Signal (RFU/OD600) | % Inhibition |
| No Compound (Positive Control) | 0 | 0.50 | 16500 | 0 |
| Compound A | 10 | 0.48 | 4125 | 75 |
| Compound B | 10 | 0.15 | 1800 | 89 (Growth Inhibition) |
| Compound C | 10 | 0.49 | 16000 | 3 |
Note: This table demonstrates how to present results when screening for C7-HSL inhibitors, distinguishing between true quorum sensing inhibition and general toxicity (growth inhibition).
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative C7-HSL reporter strain assay.
Figure 2: General experimental workflow for a quantitative C7-HSL reporter assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal from positive control | - Inactive C7-HSL stock- Problems with the reporter strain (e.g., loss of plasmid)- Incorrect incubation conditions | - Prepare fresh C7-HSL stock solution.- Verify the reporter strain's genotype and phenotype.- Optimize incubation time and temperature. |
| High background signal in negative control | - Contamination of the culture or reagents- "Leaky" promoter in the reporter construct | - Use sterile technique and fresh reagents.- Characterize the basal expression level of the reporter. |
| Inconsistent results between replicates | - Pipetting errors- Uneven temperature or aeration across the plate | - Use calibrated pipettes and proper technique.- Ensure uniform incubation conditions. |
| Reduced growth in the presence of test compounds | - The compound is toxic to the reporter strain | - Perform a parallel growth inhibition assay without the AHL.- Test the compound at lower, non-toxic concentrations. |
References
Application Notes and Protocols: Detection of C7-HSL Activity using Chromobacterium violaceum CV026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as virulence factor production, biofilm formation, and antibiotic resistance. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are the primary autoinducers. The ability to detect and quantify AHLs is crucial for understanding bacterial communication and for the development of novel anti-virulence therapies that disrupt QS pathways.
Chromobacterium violaceum, a Gram-negative bacterium, produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS. The mutant strain C. violaceum CV026 is a widely used biosensor for the detection of short-chain AHLs.[1][2] This strain possesses a mutation in the cviI gene, rendering it unable to produce its native AHL, N-hexanoyl-L-homoserine lactone (C6-HSL).[1] However, the CviR receptor protein remains functional and can detect exogenously supplied AHLs with acyl chain lengths ranging from C4 to C8, including N-heptanoyl-L-homoserine lactone (C7-HSL).[1][2] Upon binding of a suitable AHL to CviR, the signaling cascade is activated, leading to the expression of the vio operon and the production of the characteristic purple violacein pigment.[1] The intensity of the purple color is proportional to the concentration of the AHL, allowing for both qualitative and quantitative assessment of AHL activity.
This document provides detailed protocols for the use of C. violaceum CV026 to detect and quantify C7-HSL activity, making it a valuable tool for researchers screening for QS agonists or antagonists and for professionals in drug development targeting bacterial communication.
Signaling Pathway in Chromobacterium violaceum CV026
The detection of C7-HSL by C. violaceum CV026 relies on the activation of the CviR/I quorum sensing system, leading to the production of violacein. The signaling pathway is depicted below.
Caption: C7-HSL detection pathway in C. violaceum CV026.
Experimental Protocols
Materials
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar (B569324)
-
N-heptanoyl-L-homoserine lactone (C7-HSL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Spectrophotometer (plate reader)
-
Incubator with shaking capabilities
Protocol 1: Qualitative Agar Plate-Based Assay for C7-HSL Activity
This protocol is suitable for rapid screening of samples for the presence of C7-HSL or for testing the ability of compounds to induce violacein production.
Experimental Workflow:
Caption: Workflow for the qualitative detection of C7-HSL.
Methodology:
-
Prepare an overnight culture: Inoculate a single colony of C. violaceum CV026 into 5 mL of LB broth. Incubate at 30°C with shaking (200 rpm) for 16-18 hours.
-
Prepare agar plates: Pour molten LB agar into sterile petri dishes and allow them to solidify.
-
Seed the plates: Spread 100 µL of the overnight C. violaceum CV026 culture evenly onto the surface of the LB agar plates. Allow the plates to dry.
-
Apply the sample:
-
Disk diffusion method: Aseptically place a sterile paper disk (6 mm diameter) onto the center of the inoculated agar plate. Pipette a known amount (e.g., 10 µL) of the C7-HSL solution (dissolved in a suitable solvent) or the test sample onto the disk.
-
Well diffusion method: Create a small well (4-6 mm diameter) in the center of the agar using a sterile cork borer or pipette tip. Add a known volume (e.g., 20-50 µL) of the C7-HSL solution or test sample into the well.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Observation: The presence of C7-HSL activity will be indicated by the formation of a purple halo of violacein production in the bacterial lawn surrounding the disk or well. The diameter of the halo can be used as a semi-quantitative measure of AHL concentration.
Protocol 2: Quantitative Broth Microdilution Assay for C7-HSL Activity
This protocol allows for the quantification of violacein production in response to different concentrations of C7-HSL.
Experimental Workflow:
Caption: Workflow for the quantitative measurement of C7-HSL.
Methodology:
-
Prepare bacterial culture: Prepare an overnight culture of C. violaceum CV026 as described in Protocol 1. Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
-
Prepare C7-HSL dilutions: Prepare a stock solution of C7-HSL in DMSO. Perform serial dilutions of the C7-HSL stock solution in LB broth in a 96-well microtiter plate. Include a negative control (LB broth with DMSO, no C7-HSL) and a positive control with a known concentration of C7-HSL. The final volume in each well should be 100 µL.
-
Inoculate the plate: Add 100 µL of the diluted C. violaceum CV026 culture to each well of the 96-well plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).
-
Measure bacterial growth: After incubation, measure the OD600 of each well to assess bacterial growth. This is important to ensure that any observed effects on violacein production are not due to growth inhibition.
-
Quantify violacein: a. Centrifuge the microtiter plate at 4,000 rpm for 10 minutes to pellet the bacterial cells. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each well and resuspend the pellet by pipetting up and down or by shaking the plate for 10-15 minutes to solubilize the violacein. d. Centrifuge the plate again at 4,000 rpm for 10 minutes to pellet any cell debris. e. Carefully transfer 150 µL of the DMSO-violacein solution to a new flat-bottom 96-well plate. f. Measure the absorbance at 585-595 nm using a microplate reader.
-
Data Analysis: Normalize the violacein production by dividing the absorbance at 585-595 nm by the OD600 for bacterial growth. Plot the normalized violacein production against the concentration of C7-HSL to generate a dose-response curve.
Data Presentation
The following table presents illustrative quantitative data for violacein production by C. violaceum CV026 in response to a related short-chain AHL, N-hexanoyl-L-homoserine lactone (C6-HSL). A similar dose-dependent increase in violacein production is expected for C7-HSL. Researchers should generate their own standard curve for C7-HSL for accurate quantification.
| C6-HSL Concentration (µM) | OD600 (Bacterial Growth) | OD585 (Violacein Absorbance) | Normalized Violacein Production (OD585/OD600) |
| 0 (Negative Control) | 0.85 ± 0.05 | 0.02 ± 0.01 | 0.02 |
| 0.01 | 0.84 ± 0.06 | 0.15 ± 0.02 | 0.18 |
| 0.1 | 0.86 ± 0.04 | 0.45 ± 0.03 | 0.52 |
| 1 | 0.85 ± 0.05 | 0.98 ± 0.07 | 1.15 |
| 10 | 0.83 ± 0.06 | 1.52 ± 0.11 | 1.83 |
| 100 | 0.84 ± 0.05 | 1.65 ± 0.13 | 1.96 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Conclusion
The Chromobacterium violaceum CV026 biosensor assay is a simple, robust, and cost-effective method for the detection and quantification of C7-HSL and other short-chain AHLs. The protocols provided herein offer a detailed guide for researchers in various fields to study quorum sensing and to screen for molecules that modulate this important bacterial communication system. The clear visual output of the qualitative assay and the straightforward quantitative measurement make this system an invaluable tool in microbiology and drug discovery.
References
Application Notes and Protocols: Quantifying N-Heptanoyl-DL-homoserine lactone (C7-HSL) using a Cell-Free Assay System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors.[1][2] N-acyl homoserine lactones (AHLs) are a prominent class of autoinducers in Gram-negative bacteria, playing crucial roles in regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance.[2] The ability to accurately quantify specific AHLs, such as N-Heptanoyl-DL-homoserine lactone (C7-HSL), is essential for understanding bacterial communication and for the development of novel anti-quorum sensing therapeutics.
Cell-free assay systems offer a rapid, sensitive, and high-throughput alternative to traditional whole-cell biosensors for AHL quantification.[1][3][4] These systems utilize the core molecular machinery of bacterial QS circuits in an in vitro environment, eliminating the complexities and longer timelines associated with cell culture.[1][3][4] This document provides detailed application notes and protocols for the quantification of C7-HSL using a cell-free assay system derived from the Agrobacterium tumefaciens quorum sensing machinery.
Signaling Pathway and Assay Principle
The cell-free assay for C7-HSL detection is based on the TraR/TraI quorum sensing system from Agrobacterium tumefaciens. The key components are the TraR receptor protein and a reporter gene under the control of a TraR-dependent promoter. In the absence of an AHL, the TraR protein is inactive. When C7-HSL is introduced, it binds to and activates the TraR protein, which then dimerizes and binds to the tra box promoter region, inducing the transcription of a reporter gene, such as β-galactosidase (lacZ). The resulting enzyme activity can be measured using a chromogenic or luminescent substrate, providing a quantitative readout of the C7-HSL concentration.
Quantitative Data Summary
The performance of the cell-free assay system for the detection of various AHLs is summarized below. The data highlights the sensitivity of the assay with different substrates.
| N-Acyl Homoserine Lactone (AHL) | Detection Limit with X-Gal (nM) | Detection Limit with Beta-Glo (nM) |
| N-Butanoyl-homoserine lactone (C4-HSL) | ~300 | ~30 |
| N-Hexanoyl-homoserine lactone (C6-HSL) | ~200 | ~20 |
| N-Heptanoyl-homoserine lactone (C7-HSL) | ~100-200 | ~10-20 |
| N-Octanoyl-homoserine lactone (C8-HSL) | ~100 | ~10 |
| N-Decanoyl-homoserine lactone (C10-HSL) | ~200 | ~20 |
| N-Dodecanoyl-homoserine lactone (C12-HSL) | ~300 | ~30 |
Data is compiled from studies utilizing an A. tumefaciens-based cell-free system.[1][3] The use of a luminescent substrate like Beta-Glo can increase sensitivity by approximately 10-fold compared to the chromogenic substrate X-Gal.[1][3]
Experimental Protocols
The following protocols provide a detailed methodology for quantifying C7-HSL using a cell-free assay system.
Experimental Workflow Overview
Preparation of Cell-Free Lysate
This protocol is adapted from methodologies using Agrobacterium tumefaciens NTL4(pCF218)(pCF372) as the source for the cell-free extract.[1][3]
Materials:
-
Agrobacterium tumefaciens NTL4(pCF218)(pCF372)
-
Growth medium (e.g., LB broth with appropriate antibiotics)
-
Lysis buffer (e.g., 20 mM KH2PO4, pH 7.0)
-
Centrifuge
-
Sonicator or French press
-
-80°C freezer
Procedure:
-
Inoculate a starter culture of A. tumefaciens NTL4(pCF218)(pCF372) and grow overnight at 30°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with cold lysis buffer.
-
Resuspend the cell pellet in a minimal volume of lysis buffer.
-
Lyse the cells using a sonicator or French press on ice.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which is the cell-free lysate.
-
Aliquot the lysate and store at -80°C for future use. The lysate can be stable for over 6 months.[1][3]
Preparation of C7-HSL Standards
Materials:
-
This compound (C7-HSL)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate
-
Assay buffer (e.g., 20 mM KH2PO4, pH 7.0)
Procedure:
-
Prepare a stock solution of C7-HSL in DMSO or ethyl acetate.
-
Prepare a series of dilutions of the C7-HSL stock solution in the assay buffer to create a standard curve. The concentration range should encompass the expected concentration in the samples and the detection limits of the assay.
Assay Setup
Materials:
-
Cell-free lysate
-
C7-HSL standards and samples
-
Reporter substrate stock solution (e.g., X-Gal in DMSO or Beta-Glo reagent)
-
Assay buffer
-
96-well microplate (clear bottom for absorbance, white for luminescence)
Procedure:
-
Thaw the cell-free lysate on ice.
-
In a 96-well microplate, add the following to each well:
-
Cell-free lysate
-
C7-HSL standard or sample
-
Reporter substrate
-
Assay buffer to bring the final volume to the desired amount (e.g., 100 µL).
-
-
Include negative controls (no C7-HSL) and positive controls (a known concentration of C7-HSL).
Incubation
Procedure:
-
Incubate the microplate at 30°C.
-
The incubation time can range from 1 to 3 hours.[1][3] Optimal incubation time should be determined empirically.
Signal Detection
For Colorimetric Assay (X-Gal):
-
Measure the absorbance at a wavelength of 635 nm using a microplate reader.[1]
For Luminescent Assay (Beta-Glo):
-
Measure the luminescence using a luminometer.
Data Analysis
-
Subtract the background signal (negative control) from all readings.
-
Plot the signal (absorbance or luminescence) versus the concentration of the C7-HSL standards to generate a standard curve.
-
Determine the concentration of C7-HSL in the unknown samples by interpolating their signal values on the standard curve.
Advantages and Considerations
Advantages:
-
Speed: The assay can be completed in under 3 hours, a significant reduction from the 24 hours or more required for whole-cell biosensors.[1][3]
-
Sensitivity: High sensitivity can be achieved, especially with luminescent substrates, allowing for detection in the nanomolar range.[1][3]
-
High-Throughput: The microplate format is amenable to high-throughput screening of samples or compound libraries.
-
Stability: The cell-free lysate can be prepared in bulk and stored at -80°C for extended periods, ensuring consistency between experiments.[1][3]
Considerations:
-
Lysate Preparation: The activity of the cell-free lysate is critical for assay performance. Consistency in lysate preparation is key.
-
Matrix Effects: When analyzing complex samples, components of the sample matrix may interfere with the assay. Sample extraction or dilution may be necessary.
-
Specificity: The TraR receptor can be activated by other AHLs, though with varying efficiency. For absolute specificity, chromatographic separation prior to the assay may be required.
Conclusion
The cell-free assay system provides a powerful and efficient platform for the quantification of this compound. Its speed, sensitivity, and adaptability make it an invaluable tool for researchers in microbiology, drug discovery, and diagnostics who are investigating quorum sensing and its role in bacterial behavior and pathogenesis.
References
- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Preparing Stock Solutions of N-Heptanoyl-DL-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a bacterial quorum sensing molecule. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Introduction
This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in regulating gene expression in response to cell population density. The protocols outlined below cover the preparation of stock solutions for both in vitro and in vivo applications.
Key Considerations
-
Solvent Selection: The choice of solvent is critical for the stability of the lactone ring. Protic solvents such as ethanol (B145695) and other primary alcohols are not recommended as they can cause the opening of the lactone ring, leading to inactivation of the molecule.[1][2][3] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable solvents for preparing high-concentration stock solutions.[4]
-
pH Sensitivity: The lactone ring of AHLs is susceptible to hydrolysis, particularly at alkaline pH.[5][6] This process is also dependent on temperature.[5] It is advisable to use buffers with a neutral or slightly acidic pH for aqueous dilutions.
-
Storage: Properly stored crystalline this compound is stable for years.[4] However, stock solutions are less stable. Aliquoting stock solutions for single use is highly recommended to avoid repeated freeze-thaw cycles.[7][8] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Reference |
| Molecular Weight | 213.3 g/mol | [4] |
| Purity | ≥98% | [4] |
| Form | Crystalline solid | [4] |
| Solubility in DMSO/DMF | ~30 mg/mL | [4] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| Solid Storage Temperature | -20°C | [4] |
| Solid Stability | ≥ 4 years | [4] |
| Stock Solution Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO or DMF, suitable for long-term storage and subsequent dilution for in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the crystalline solid in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 100 mM stock solution, add 468.8 µL of solvent to 10 mg of this compound).
-
Inert Gas Purge: Briefly purge the headspace of the tube or vial with an inert gas to displace oxygen, which can contribute to degradation over time.[1][3]
-
Dissolution: Tightly cap the tube or vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9][10]
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol details the dilution of the high-concentration stock solution for use in aqueous buffers for cell-based assays and other in vitro experiments.
Materials:
-
High-concentration stock solution of this compound in DMSO or DMF
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the high-concentration stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. It is important to ensure that the final concentration of the organic solvent is not toxic to the experimental system.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[2][3]
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Hexanoyl-DL-homoserine lactone (N-Hexanoyl-DL-homoserine lactone) | Bacterial | 106983-28-2 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
In vitro biosynthesis of N-acyl-homoserine lactones using purified enzymes
Application Notes: In Vitro Biosynthesis of N-Acyl-Homoserine Lactones
Introduction
Principle of the Method
The in vitro biosynthesis of AHLs involves the incubation of a purified AHL synthase with its specific substrates, SAM and an acyl donor. The reaction mechanism proceeds in two main steps: an acylation step, where the acyl group is transferred to the α-amino group of SAM, followed by a lactonization step, where the homoserine moiety of SAM cyclizes to form the homoserine lactone ring, releasing 5'-methylthioadenosine (MTA).[7] The resulting AHLs can then be detected and quantified using various analytical techniques, including bioassays with reporter strains, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[8][9]
Applications
-
Enzyme Characterization: In vitro systems are essential for determining the kinetic parameters (KM and kcat) of AHL synthases, as well as their substrate specificity.[5][6]
-
Drug Discovery: The in vitro assay provides a platform for high-throughput screening of potential inhibitors of AHL synthases, which are attractive targets for the development of anti-virulence drugs.[7]
-
Signal Molecule Production: This method allows for the controlled synthesis of specific AHLs, which can be used as standards for analytical measurements or to study their effects on bacterial physiology.
-
Understanding Quorum Sensing: By studying the biosynthesis of AHLs in a controlled environment, researchers can gain deeper insights into the molecular mechanisms of quorum sensing.[2]
Signaling and Reaction Pathways
The following diagrams illustrate the AHL quorum sensing circuit and the enzymatic reaction for AHL synthesis.
Caption: A diagram of the LuxI/LuxR-type quorum sensing circuit.
References
- 1. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant | PLOS One [journals.plos.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Specificity of acyl-homoserine lactone synthases examined by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying N-Heptanoyl-DL-homoserine lactone (C7-HSL)-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria that orchestrates collective behaviors. N-Heptanoyl-DL-homoserine lactone (C7-HSL) is one such AHL produced by various bacteria, including Serratia marcescens. Understanding the interactions between C7-HSL and its cognate protein receptors is crucial for elucidating the molecular mechanisms of quorum sensing and for the development of novel anti-virulence and anti-biofilm strategies. In Serratia marcescens, the LuxR-type transcriptional regulator, SpnR, has been identified as a key protein involved in the C7-HSL-mediated quorum sensing pathway. SpnR functions as a negative regulator, repressing the expression of genes responsible for the production of virulence factors such as the pigment prodigiosin (B1679158), a nuclease, and a biosurfactant. The binding of C7-HSL and other AHLs to SpnR leads to its de-repression and subsequent activation of gene expression[1][2][3].
These application notes provide detailed protocols for several biophysical and biochemical techniques to characterize the interaction between C7-HSL and its target proteins, with a focus on the SpnR regulator. The methodologies described include Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Affinity Chromatography, Mass Spectrometry, and X-ray Crystallography.
Data Presentation
| Technique | Ligand | Protein | K d (Dissociation Constant) | K a (Association Constant) | ΔH (Enthalpy Change) | -TΔS (Entropic Contribution) | Stoichiometry (n) | Reference |
| Isothermal Titration Calorimetry (ITC) | 3-oxo-C6-HSL | CarR | 1.8 µM | 5.6 x 10 5 M -1 | Value not reported | Value not reported | 2 (ligand molecules per protein dimer) | Welsh et al., 1999 |
| Surface Plasmon Resonance (SPR) | Hypothetical Data | SpnR | e.g., 5 µM | e.g., 2 x 10 5 M -1 | N/A | N/A | N/A | N/A |
Note: The data for the CarR-AHL interaction is provided as a representative example. Researchers studying the C7-HSL-SpnR interaction would aim to determine these parameters for their specific system.
Signaling Pathway and Experimental Workflow Visualization
SpnR-Mediated Quorum Sensing Pathway in Serratia marcescens
The following diagram illustrates the negative regulation of gene expression by the SpnR protein and its de-repression upon binding of N-acyl homoserine lactones (AHLs) like C7-HSL. In the absence of AHLs, the SpnR dimer binds to the spn box in the promoter regions of target genes, repressing their transcription. At higher cell densities, increased concentrations of AHLs, produced by the synthase SpnI, lead to the formation of an SpnR-AHL complex. This complex is unable to bind to the spn box, thus allowing for the transcription of genes responsible for phenotypes such as prodigiosin production, nuclease activity, and biosurfactant synthesis[1][2][4].
References
- 1. In vitro analysis of essential binding sites on the promoter of the Serratia marcescens spn operon with the quorum-sensing receptor SpnR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The LuxR family protein SpnR functions as a negative regulator of N-acylhomoserine lactone-dependent quorum sensing in Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosurfactant production by Serratia marcescens SS-1 and its isogenic strain SMdeltaR defective in SpnR, a quorum-sensing LuxR family protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mobile Quorum-Sensing System in Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in N-Heptanoyl-DL-homoserine lactone (C7-HSL) bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any signal or a very weak signal in my C7-HSL bioassay. What are the potential causes?
A low or absent signal in your C7-HSL bioassay can stem from several factors, ranging from the stability of the C7-HSL molecule itself to the health and viability of your reporter strain. The primary areas to investigate are the integrity of your C7-HSL, the experimental conditions, and the functionality of the reporter system.
Troubleshooting Flowchart for Low Signal
Caption: A step-by-step guide to diagnosing the cause of low signal in C7-HSL bioassays.
Q2: How can I be sure that my C7-HSL is not degrading?
N-acyl homoserine lactones (AHLs) are susceptible to lactonolysis, a process where the lactone ring is hydrolyzed, rendering the molecule inactive. This degradation is highly dependent on pH and temperature.[1][2]
-
pH: AHLs are most stable at a slightly acidic to neutral pH (pH 5-7). Alkaline conditions (pH > 7) significantly increase the rate of lactonolysis.[1]
-
Temperature: Higher temperatures accelerate the degradation of AHLs.[1]
Recommendations:
-
Prepare C7-HSL stock solutions in a suitable solvent like DMSO or ethyl acetate (B1210297) and store them at -20°C or -80°C.
-
When preparing working solutions, use sterile, buffered media with a pH at or below 7.0.
-
Avoid prolonged incubation at elevated temperatures.
Table 1: Stability of N-Acyl Homoserine Lactones (AHLs) under Various Conditions
| Condition | Effect on AHL Stability | Recommendation |
| Alkaline pH (>7.0) | Increased rate of lactonolysis (degradation)[1] | Maintain culture and assay media at a neutral or slightly acidic pH. |
| High Temperature (>30°C) | Accelerated degradation[1] | Incubate at the optimal temperature for the reporter strain, avoiding excessive heat. |
| Acyl Chain Length | Shorter acyl chains are generally less stable than longer chains[1] | Handle C7-HSL with care, as it has a moderately long chain. |
Q3: What is the optimal concentration range for C7-HSL in a bioassay?
The optimal concentration of C7-HSL will exhibit a sigmoidal dose-response curve. Too low a concentration will not induce a detectable signal, while excessively high concentrations can lead to saturation of the reporter system or even toxicity.
Recommendations:
-
Perform a dose-response experiment to determine the optimal C7-HSL concentration range for your specific reporter strain and experimental conditions.
-
Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow it down to the linear range of the response.
Table 2: Typical C7-HSL Concentration Ranges for Common Bioassays
| Bioassay Reporter Strain | Typical C7-HSL Concentration Range |
| Chromobacterium violaceum CV026 | 1 µM - 50 µM |
| Agrobacterium tumefaciens NTL4(pZLR4) | 10 nM - 10 µM |
| Bioluminescent Reporters (e.g., E. coli with a lux reporter) | 1 nM - 1 µM |
Q4: My reporter strain is not responding, even with fresh C7-HSL. What should I check?
If you are confident in your C7-HSL, the issue may lie with the reporter strain itself.
Recommendations:
-
Check Cell Viability: Perform a parallel growth assay by measuring the optical density at 600 nm (OD600) of your reporter strain in the presence and absence of your test compounds to ensure there is no general toxicity.
-
Confirm Plasmid Retention: If your reporter system is plasmid-based, streak the strain on selective agar (B569324) to confirm the presence of the plasmid.
-
Use a Positive Control: Always include a positive control with a known, potent AHL for your system to confirm the reporter is functional.
-
Consider Endogenous AHL Production: Some reporter strains may produce their own AHLs, leading to high background. Using a null mutant for the cognate AHL synthase is recommended.
Signaling Pathway in a Typical AHL Bioassay
Caption: Generalized signaling cascade in an AHL reporter strain upon detection of C7-HSL.
Experimental Protocols
Protocol 1: Chromobacterium violaceum CV026 Plate-Based Bioassay
This bioassay utilizes the C. violaceum CV026 mutant, which is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-to-medium chain AHLs like C7-HSL.[3][4]
Materials:
-
C. violaceum CV026 reporter strain
-
Luria-Bertani (LB) agar plates
-
C7-HSL stock solution
-
Solvent control (e.g., DMSO)
Methodology:
-
Prepare a molten LB agar overlay by inoculating it with an overnight culture of C. violaceum CV026.
-
Pour the inoculated agar onto a sterile petri dish and allow it to solidify.
-
Once solidified, create small wells in the agar using a sterile pipette tip or cork borer.
-
Pipette a known volume (e.g., 10 µL) of your C7-HSL test solution into a well.
-
In separate wells, pipette the positive control (a known concentration of C7-HSL) and a negative control (solvent only).
-
Incubate the plates at 28-30°C for 24-48 hours.
-
A positive result is indicated by a purple ring of violacein production around the well. The diameter of the ring is proportional to the concentration of C7-HSL.
Protocol 2: Agrobacterium tumefaciens NTL4(pZLR4) Quantitative Bioassay
This bioassay uses an A. tumefaciens strain containing the plasmid pZLR4, which carries a traG::lacZ fusion. In the presence of AHLs, the TraR protein is activated, leading to the expression of β-galactosidase, which can be quantified.[5][6]
Materials:
-
A. tumefaciens NTL4(pZLR4) reporter strain
-
Appropriate growth medium (e.g., AB minimal medium) with gentamicin (B1671437) for plasmid maintenance
-
C7-HSL standards and samples
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chemiluminescent β-galactosidase substrate
-
Lysis buffer
Methodology:
-
Grow an overnight culture of A. tumefaciens NTL4(pZLR4) at 28°C.
-
In a 96-well plate, add a subculture of the reporter strain to fresh media.
-
Add different concentrations of C7-HSL standards and your unknown samples to the wells. Include a no-AHL control.
-
Incubate the plate at 28°C for a defined period (e.g., 6-8 hours).
-
Measure the optical density at 600 nm (OD600) to determine cell density.
-
Lyse the cells and add the β-galactosidase substrate (e.g., ONPG).
-
Measure the resulting color change (at 420 nm for ONPG) or luminescence using a plate reader.
-
Normalize the reporter signal by dividing the β-galactosidase activity by the OD600 measurement for each well.
Experimental Workflow for a Quantitative Bioassay
Caption: A standard workflow for performing a quantitative C7-HSL bioassay.
References
- 1. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ableweb.org [ableweb.org]
- 6. Detection, characterization, and biological effect of quorum-sensing signaling molecules in peanut-nodulating bradyrhizobia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Heptanoyl-DL-homoserine lactone (C7-HSL) Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-Heptanoyl-DL-homoserine lactone (C7-HSL) in their experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C7-HSL) and what is its primary function?
A1: this compound (C7-HSL) is a signaling molecule involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[1] It belongs to the N-acyl homoserine lactone (AHL) family of signal molecules, commonly used by Gram-negative bacteria.[1] Its primary function is to act as an autoinducer, accumulating in the environment as the bacterial population grows. Once a threshold concentration is reached, C7-HSL binds to and activates a transcriptional regulator, leading to changes in the expression of target genes that control various processes like virulence, biofilm formation, and secondary metabolite production.[1]
Q2: What is the recommended solvent and storage condition for C7-HSL?
A2: C7-HSL is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) at concentrations of up to 30 mg/mL.[2] For long-term storage, it is recommended to store C7-HSL as a crystalline solid at -20°C, where it is stable for at least four years.[3] Stock solutions in DMSO or DMF should also be stored at -20°C or -80°C to maintain stability.[1] It is advisable to prepare fresh working solutions from the stock for each experiment and avoid storing aqueous solutions for more than a day.[4]
Q3: What is a typical working concentration for C7-HSL in experiments?
A3: The optimal working concentration of C7-HSL is highly dependent on the bacterial species and the specific biological process being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup. However, based on studies with C7-HSL and other structurally similar short-to-medium chain AHLs, a starting concentration range of 1 µM to 100 µM is generally effective for observing a response in most systems.
Q4: How does the stability of C7-HSL vary under different experimental conditions?
A4: The stability of C7-HSL, like other AHLs, is influenced by pH and temperature. The lactone ring of the molecule is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions, and this degradation process is accelerated at higher temperatures.[5] It is recommended to perform experiments at a neutral or slightly acidic pH to ensure the stability of C7-HSL throughout the experiment.
Data Presentation: Recommended Starting Concentrations for C7-HSL Experiments
The following table summarizes recommended starting concentrations for C7-HSL and other relevant AHLs in various bacterial species and assays. This data can be used as a reference for designing dose-response experiments to determine the optimal concentration for your specific study.
| Bacterial Species | Assay/Phenotype | AHL | Effective Concentration Range | Citation |
| Chromobacterium violaceum | Violacein (B1683560) production | C6-HSL | 1 - 10 µM | [6][7] |
| Pseudomonas aeruginosa | Biofilm formation | L-HSL (synthetic) | 10 - 200 µM | [8] |
| Pseudomonas aeruginosa | Reporter Gene (LasR) | 3O-C12-HSL | 100 nM | [9] |
| Pseudomonas aeruginosa | Reporter Gene (RhlR) | C4-HSL | 20 µM | [9] |
| Agrobacterium tumefaciens | Reporter Gene (TraR) | C8-AHL | 1 µM | [10] |
| Various Gram-negatives | General QS studies | Various AHLs | 1 - 100 µM | [1][8][9] |
Troubleshooting Guides
Issue 1: No observable response to the addition of C7-HSL.
-
Question: I have added C7-HSL to my bacterial culture, but I am not observing the expected phenotype (e.g., biofilm formation, reporter gene expression). What could be the problem?
-
Answer: There are several potential reasons for a lack of response:
-
Incorrect Concentration: The concentration of C7-HSL may be too low to induce a response or, in some cases, too high, leading to inhibition. It is crucial to perform a dose-response curve to identify the optimal concentration. Start with a broad range (e.g., 100 nM to 200 µM).
-
Degradation of C7-HSL: As mentioned in the FAQs, C7-HSL can degrade at non-neutral pH or high temperatures.[1] Ensure your experimental medium has a pH between 6.0 and 7.5 and that the incubation temperature is suitable for both the bacteria and the stability of the molecule. Prepare fresh C7-HSL solutions for each experiment.
-
Solvent Interference: High concentrations of solvents like DMSO can inhibit bacterial growth or the activity of the reporter system. The final concentration of the solvent in your assay should typically be less than 1% and a "solvent only" control should always be included.[1]
-
Integrity of the Bacterial Strain: If you are using a reporter strain, verify its integrity by streaking it on selective agar (B569324) to confirm plasmid retention and consider sequencing the plasmid to ensure the reporter construct is correct.[1]
-
Issue 2: High background signal in the negative control.
-
Question: My negative control (without added C7-HSL) is showing a high level of the phenotype I am measuring. How can I reduce this background?
-
Answer: A high background signal can be caused by a few factors:
-
Endogenous AHL Production: The bacterial strain you are using might be producing its own AHLs that activate the system. To address this, use a mutant strain that is deficient in the synthesis of its native AHLs (a luxI homolog null mutant).[1]
-
Media Interference: Some components in the growth media can autofluoresce or be chemiluminescent, which can interfere with reporter measurements (e.g., GFP, luciferase).[1] Measure the background signal of the media alone and consider switching to a minimal medium or a different brand of rich medium if the background is high.
-
Experimental Protocols
Detailed Methodology 1: Biofilm Formation Assay (Crystal Violet Method)
This protocol describes a quantitative method for assessing biofilm formation in a 96-well plate format.
-
Preparation of Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid medium. Incubate overnight at the optimal temperature with shaking.
-
Standardization of Inoculum: The next day, dilute the overnight culture in fresh medium to a starting OD₆₀₀ of 0.05 (or as optimized for your strain).
-
Experimental Setup:
-
In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized bacterial suspension to each well.
-
Add 1 µL of C7-HSL stock solution (in DMSO) to achieve the desired final concentrations (e.g., in a range from 1 µM to 200 µM). Include a "no treatment" control and a "solvent only" (DMSO) control.
-
Also include wells with sterile medium only to serve as a blank.
-
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal growth temperature for the bacterium.
-
Washing:
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining unattached cells. Discard the PBS after each wash.
-
-
Staining:
-
Solubilization and Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm.[11]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[13]
-
-
Data Analysis: Subtract the absorbance of the blank wells from all experimental wells. Compare the absorbance of the C7-HSL treated wells to the control wells to determine the effect on biofilm formation.
Detailed Methodology 2: AHL Reporter Gene Assay
This protocol outlines a general method for quantifying the activation of an AHL-responsive reporter strain.
-
Preparation of Reporter Strain Culture: Grow the AHL reporter strain overnight in a suitable liquid medium containing the appropriate antibiotics to maintain the reporter plasmid.
-
Experimental Setup:
-
In a 96-well plate or in culture tubes, dilute the overnight culture 1:100 in fresh medium.
-
Add C7-HSL to the desired final concentrations. It is crucial to include a positive control (an AHL known to strongly induce the reporter) and a negative control (solvent only).
-
-
Incubation: Incubate the cultures at the optimal temperature with shaking for a defined period (e.g., 4-6 hours, or until mid-log phase is reached).
-
Measurement of Reporter Activity:
-
For β-galactosidase (lacZ) reporters:
-
Lyse the cells using a suitable method (e.g., chloroform (B151607) and SDS).
-
Add a substrate solution containing ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Incubate until a yellow color develops and stop the reaction with Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
Calculate Miller units to quantify β-galactosidase activity.
-
-
For fluorescent reporters (e.g., GFP):
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.[1]
-
Measure the optical density (OD₆₀₀) of the cultures to normalize the fluorescence signal to cell density.
-
-
-
Data Analysis: Plot the reporter activity against the concentration of C7-HSL to generate a dose-response curve.
Detailed Methodology 3: Elastase Assay (Elastin-Congo Red Method)
This protocol is used to measure the activity of elastase, a virulence factor produced by some bacteria like Pseudomonas aeruginosa.
-
Preparation of Culture Supernatants:
-
Grow the bacterial strain in an appropriate medium to the desired growth phase (e.g., stationary phase, where virulence factor production is often maximal).
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).[4]
-
In a microcentrifuge tube, mix 100 µL of the culture supernatant with 900 µL of the reaction buffer.
-
Add 20 mg of Elastin-Congo Red (ECR) substrate.[4]
-
Include a blank control containing reaction buffer and ECR but no supernatant.
-
-
Incubation: Incubate the tubes at 37°C with shaking for 3-4 hours, or longer (up to 20 hours) if elastase activity is low.[4][14]
-
Quantification:
-
Data Analysis: The absorbance at 495 nm is directly proportional to the elastase activity in the culture supernatant.
Detailed Methodology 4: Pyocyanin (B1662382) Quantification Assay
This protocol is specific for measuring the production of the blue-green pigment pyocyanin by Pseudomonas aeruginosa.
-
Extraction of Pyocyanin:
-
Take 3 mL of a bacterial culture supernatant.
-
Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).[15]
-
Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.
-
-
Acidification and Re-extraction:
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink to red.[15]
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer the upper, acidified aqueous layer to a cuvette or a 96-well plate.
-
Measure the absorbance at 520 nm.[15]
-
-
Calculation: The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD₅₂₀ by 17.072.[15]
Mandatory Visualizations
Caption: Generalized N-Acyl Homoserine Lactone (AHL) signaling pathway.
Caption: Workflow for optimizing C7-HSL concentration.
Caption: Experimental workflow for the Crystal Violet biofilm assay.
References
- 1. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 2. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-HSL on biofilm and motility of Pseudomonas aeruginosa and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. abcam.com [abcam.com]
- 13. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new strategy for the efficient production of pyocyanin, a versatile pigment, in Pseudomonas aeruginosa OG1 via toluene addition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-Heptanoyl-DL-homoserine lactone (C7-HSL) in typical culture media. This resource is designed to assist researchers in designing and troubleshooting experiments involving this quorum-sensing molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of C7-HSL degradation in culture media?
A1: C7-HSL, like other N-acyl homoserine lactones (AHLs), primarily degrades through two mechanisms:
-
pH- and Temperature-Dependent Lactonolysis: This is an abiotic process where the lactone ring of the HSL molecule is hydrolyzed, rendering it inactive. This process is significantly accelerated at alkaline pH and higher temperatures.
-
Enzymatic Degradation: Certain bacteria produce enzymes, such as acylases (or amidases) and lactonases, that can inactivate C7-HSL. Acylases cleave the acyl side chain from the homoserine lactone ring, while lactonases hydrolyze the lactone ring.
Q2: How does the acyl chain length of an AHL affect its stability?
A2: Generally, the stability of AHLs increases with the length of the acyl side chain. Therefore, C7-HSL is expected to be more stable than shorter-chain AHLs like N-Butanoyl-DL-homoserine lactone (C4-HSL) but potentially less stable than longer-chain AHLs under similar conditions.
Q3: What is the expected stability of C7-HSL in common bacterial culture media like Luria-Bertani (LB) broth?
A3: The stability of C7-HSL in media like LB broth is influenced by the pH of the medium (which can change due to bacterial metabolism) and the incubation temperature. In a sterile LB broth at neutral pH and 37°C, C7-HSL will undergo slow abiotic degradation. However, if the bacteria being cultured produce AHL-degrading enzymes, the degradation will be significantly faster.
Q4: Can I autoclave culture media containing C7-HSL?
A4: No, autoclaving is not recommended. The high temperature and pressure of autoclaving will lead to the rapid hydrolysis of the lactone ring, inactivating the C7-HSL. C7-HSL should be filter-sterilized and added to the culture medium after it has been autoclaved and cooled.
Troubleshooting Guide
Issue 1: Inconsistent or no biological response to C7-HSL in my experiments.
| Possible Cause | Troubleshooting Step |
| C7-HSL Degradation | Verify the pH of your culture medium throughout the experiment. If the pH becomes alkaline, C7-HSL will degrade more rapidly. Consider using a buffered medium to maintain a stable pH. Ensure the incubation temperature is appropriate and consistent. |
| Enzymatic Inactivation | Your bacterial strain may be producing enzymes that degrade C7-HSL. To test for this, incubate C7-HSL in cell-free supernatant from your culture and measure its concentration over time using a suitable analytical method like HPLC-MS. |
| Incorrect Concentration | Re-verify the initial concentration of your C7-HSL stock solution. Prepare fresh dilutions for each experiment. |
| Inactive C7-HSL Stock | Ensure your C7-HSL stock is stored correctly (typically at -20°C or below, protected from moisture). If in doubt, test the activity of your stock using a reliable biosensor strain. |
Issue 2: Difficulty in quantifying C7-HSL in culture supernatant.
| Possible Cause | Troubleshooting Step |
| Low Concentration | C7-HSL may be present at concentrations below the detection limit of your method. Consider concentrating your sample using solid-phase extraction (SPE) before analysis. |
| Matrix Effects in Mass Spectrometry | Components of the culture medium can interfere with the ionization of C7-HSL in the mass spectrometer, leading to inaccurate quantification. Perform a matrix effect study by spiking a known concentration of C7-HSL into your blank medium and comparing the signal to the same concentration in a clean solvent. If significant matrix effects are observed, optimize your sample preparation method (e.g., liquid-liquid extraction, different SPE sorbent) or use a matrix-matched calibration curve. |
| Degradation During Sample Preparation | Ensure that your sample preparation workflow minimizes the time samples are at room temperature or at a pH that promotes degradation. Keep samples on ice and process them quickly. |
Quantitative Data on AHL Stability
Table 1: Estimated Half-life of C6-HSL at Various pH and Temperatures
| pH | Temperature (°C) | Estimated Half-life (hours) |
| 6.0 | 22 | > 48 |
| 7.0 | 22 | ~24 |
| 8.0 | 22 | ~4 |
| 7.0 | 37 | ~12 |
Data extrapolated from studies on C6-HSL stability. The actual half-life of C7-HSL may vary.
Table 2: Factors Influencing C7-HSL Degradation Rate
| Factor | Effect on Degradation Rate | Rationale |
| Increasing pH (alkaline) | Increases | Promotes hydrolysis of the lactone ring (lactonolysis). |
| Increasing Temperature | Increases | Accelerates the rate of chemical reactions, including hydrolysis. |
| Presence of Acylases/Lactonases | Significantly Increases | Enzymatic cleavage of the amide bond or hydrolysis of the lactone ring. |
| Longer Acyl Chain | Generally Decreases | Longer acyl chains can provide some steric hindrance, slowing the rate of hydrolysis. |
Experimental Protocols
Protocol 1: Determination of C7-HSL Abiotic Degradation Rate
Objective: To determine the rate of abiotic degradation of C7-HSL in a specific culture medium at a given pH and temperature.
Materials:
-
Sterile culture medium of interest (e.g., LB broth, M9 minimal medium)
-
C7-HSL stock solution (in a solvent like ethanol (B145695) or DMSO)
-
Sterile, pH-buffered solutions (e.g., phosphate (B84403) or citrate (B86180) buffers)
-
Incubator or water bath set to the desired temperature
-
HPLC-MS system for quantification
Methodology:
-
Prepare the desired culture medium and adjust the pH to the target value using a sterile buffer.
-
Dispense the medium into sterile, sealed containers (e.g., screw-cap tubes or flasks).
-
Spike the medium with a known concentration of C7-HSL from the stock solution. The final solvent concentration should be kept low (e.g., <0.1%) to avoid affecting stability.
-
Incubate the samples at the desired temperature.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each sample.
-
Immediately quench any further degradation by acidifying the sample (e.g., with formic acid to pH 3-4) and storing it at -20°C or colder until analysis.
-
Quantify the remaining C7-HSL concentration in each sample using a validated HPLC-MS method.
-
Plot the concentration of C7-HSL versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the degradation rate constant and half-life.
Protocol 2: Quantification of C7-HSL by HPLC-MS/MS
Objective: To accurately quantify the concentration of C7-HSL in a liquid culture sample.
Materials:
-
Culture supernatant
-
Internal standard (e.g., a stable isotope-labeled C7-HSL or another AHL not present in the sample)
-
Ethyl acetate (B1210297) (or another suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Nitrogen gas evaporator
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC-MS/MS system
Methodology:
-
Sample Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Internal Standard Spiking: Add a known amount of the internal standard to a defined volume of the supernatant.
-
Liquid-Liquid Extraction:
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction two more times, pooling the ethyl acetate layers.
-
-
Drying and Reconstitution:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 50% acetonitrile with 0.1% formic acid).
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the analytes using a C18 reversed-phase column with a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify C7-HSL and the internal standard using multiple reaction monitoring (MRM) mode.
-
Create a calibration curve using standards of known C7-HSL concentrations (prepared in the same matrix if possible) to calculate the concentration in the original sample.
-
Visualizations
Caption: Major degradation pathways of this compound (C7-HSL).
Caption: A generalized signaling pathway for AHL-mediated quorum sensing, applicable to C7-HSL.
Caption: Experimental workflow for determining the abiotic stability of C7-HSL in culture media.
Technical Support Center: N-Heptanoyl-DL-homoserine lactone (C7-HSL) Reporter Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and resolve common issues encountered in N-Heptanoyl-DL-homoserine lactone (C7-HSL) reporter assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in C7-HSL reporter assays?
High background signal in C7-HSL reporter assays can originate from several sources, including:
-
Contamination: Microbial or chemical contamination of samples, reagents, or equipment can lead to non-specific signals.[1][2]
-
Autofluorescence: Components of the culture media or the host cells themselves can exhibit natural fluorescence, contributing to the background.[3][4]
-
Reporter Protein Leakiness: The promoter driving the reporter gene may have a basal level of activity even in the absence of C7-HSL, leading to a constitutive signal.
-
Incorrect Reagent Concentration: Suboptimal concentrations of substrates or other assay reagents can result in high background.
-
Insufficient Washing: Inadequate washing steps in assays like ELISAs can leave behind unbound components that contribute to the signal.[2][5]
-
Cross-reactivity: The reporter system may show a response to other molecules present in the sample that are structurally similar to C7-HSL.[2]
Q2: How can I minimize background fluorescence from culture media?
To minimize background from culture media, consider the following:
-
Media Selection: Test different types of culture media to identify one with lower intrinsic fluorescence. Some studies have shown that certain broths exhibit higher background signals when mixed with fluorescent dyes.[4]
-
Component Analysis: If possible, identify and replace components in your custom media that are contributing to autofluorescence.
-
Cell Washing/Resuspension: Before the assay, pellet the cells and resuspend them in a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) to remove media-related background.[4]
Q3: What is a "no-AHL" control and why is it important?
A "no-AHL" (Acyl-Homoserine Lactone) control is a sample that contains all the components of your assay (reporter strain, media, etc.) except for the C7-HSL inducer. This control is crucial for determining the basal level of signal from your reporter system. A high signal in this control indicates a problem with background noise that needs to be addressed. Minimal background activity is expected in control wells without the addition of AHL.[6]
Q4: Can the choice of reporter protein affect the background signal?
Yes, the choice of reporter protein can significantly impact the background signal and the overall signal-to-noise ratio. For instance, some fluorescent proteins may have lower background fluorescence in specific host organisms or media compared to others.[3] Bioluminescent reporters, like luciferase, can sometimes offer higher sensitivity and a more rapid signal accumulation compared to fluorescent reporters.[7]
Q5: What are cell-free reporter assays and can they help reduce background?
Cell-free reporter assays utilize cell lysates containing the necessary transcriptional and translational machinery to detect AHLs, rather than whole, living cells.[6][8][9] This approach can reduce background by eliminating issues related to cell viability, membrane transport, and autofluorescence from intact cells. A major advantage is the significant reduction in assay time from over 24 hours to less than 3 hours while maintaining high sensitivity.[6][8]
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Media Autofluorescence | Test different growth media to find one with minimal intrinsic fluorescence.[4] Before measurement, wash cells and resuspend in a low-fluorescence buffer like PBS.[4] |
| Reporter Gene Leakiness | If possible, use a reporter strain with a tightly regulated promoter. Consider using a lower copy number plasmid for the reporter construct. |
| Reagent Contamination | Use fresh, sterile reagents.[1][2] Ensure aseptic techniques are followed during sample and reagent handling to prevent microbial contamination.[2] |
| Light Leakage (Luminometers) | For luciferase assays, ensure plates are properly sealed and that there are no external light leaks into the luminometer. |
| Incorrect Plate Choice | For luminescence assays, use white, opaque plates to maximize signal and minimize well-to-well crosstalk.[1] For fluorescence assays, use black plates to reduce background fluorescence. |
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Pipetting Inaccuracies | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.[1] |
| Inconsistent Cell Density | Ensure a homogenous cell suspension before aliquoting into assay plates. Normalize fluorescence or luminescence readings to cell density (e.g., OD600) for each well.[10] |
| Edge Effects in Plates | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or water. |
| Reagent Inhomogeneity | Prepare a master mix of reagents to be added to all relevant wells to ensure consistency.[1] |
Experimental Protocols
General Protocol for a Whole-Cell C7-HSL Reporter Assay
-
Reporter Strain Preparation:
-
Inoculate a single colony of the C7-HSL reporter strain into appropriate liquid culture medium containing the necessary antibiotics for plasmid maintenance.
-
Incubate overnight at the optimal growth temperature with shaking.
-
The following day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
-
Assay Setup:
-
In a microtiter plate (e.g., 96-well), add a standardized volume of the reporter strain culture to each well.
-
Prepare serial dilutions of C7-HSL standard and the experimental samples.
-
Add the C7-HSL standards and samples to the appropriate wells. Include "no-AHL" controls containing only the vehicle used to dissolve the C7-HSL.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 2-6 hours) to allow for reporter gene expression.
-
-
Data Acquisition:
-
Measure the reporter signal (e.g., fluorescence or luminescence) using a plate reader.
-
Measure the optical density (e.g., at 600 nm) to normalize the reporter signal to cell density.
-
-
Data Analysis:
-
Subtract the mean background signal from the "no-AHL" control wells from all experimental wells.
-
Normalize the reporter signal by dividing by the cell density (e.g., Fluorescence/OD600).
-
Plot the normalized reporter signal as a function of C7-HSL concentration to generate a standard curve.
-
Visualizations
Signaling Pathway of a Generic AHL Reporter System
Caption: C7-HSL binds to a LuxR-type receptor, activating transcription from a target promoter.
Experimental Workflow for C7-HSL Reporter Assay
Caption: A typical workflow for performing a C7-HSL whole-cell reporter assay.
Troubleshooting Logic for High Backgrounddot
References
- 1. goldbio.com [goldbio.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. mdpi.com [mdpi.com]
- 4. logosbio.com [logosbio.com]
- 5. arp1.com [arp1.com]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for N-acyl Homoserine Lactone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of various N-acyl homoserine lactones (AHLs).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of AHLs in a question-and-answer format.
Question: Why are my early eluting peaks poorly resolved or co-eluting?
Answer: Poor resolution of early eluting peaks, which for AHLs are typically the shorter-chain, more polar molecules, is a common issue. This can be caused by a starting mobile phase that is too strong (too high in organic solvent).
-
Solution:
-
Decrease the initial percentage of your organic solvent (e.g., acetonitrile (B52724) or methanol). A lower starting concentration of the organic phase will increase the retention of polar analytes on the reversed-phase column, allowing for better separation.
-
Consider an isocratic hold at the initial low organic concentration for a few minutes before starting the gradient. This can help to focus the analytes at the head of the column, leading to sharper peaks.[1]
-
Question: What causes peak tailing in my AHL chromatogram?
Answer: Peak tailing, where the peak asymmetry is greater than 1, can result from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar homoserine lactone ring of the AHLs, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solutions:
-
Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of residual silanols and reduce secondary interactions.[2]
-
Reduce Sample Concentration: Dilute your sample and reinject.
-
Column Flushing/Replacement: Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
-
Question: My chromatogram shows split peaks for some AHLs. What is the cause?
Answer: Peak splitting can be indicative of several problems:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can clog the column inlet frit, causing the sample to be distributed unevenly onto the column.
-
Injector Issues: A partially blocked injector port or a poorly seated rotor seal can cause the sample to be introduced into the column in two separate bands.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion.
-
Solutions:
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection.
-
Column Maintenance: Reverse flush the column (if the manufacturer allows) to dislodge particulates from the inlet frit.
-
Injector Maintenance: Consult your instrument manual for instructions on cleaning and maintaining the injector.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: I am observing ghost peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as peaks during the gradient.
-
Carryover from Previous Injections: Strongly retained compounds from a previous injection may elute in a subsequent run.
-
Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and additives.
-
Implement a Column Wash Step: After your analytical gradient, add a high-organic wash step (e.g., 95-100% acetonitrile) to elute any strongly retained compounds, followed by a re-equilibration step at the initial conditions.
-
Run Blank Injections: Injecting a blank (your mobile phase) can help confirm if the ghost peaks are from carryover or contamination.
-
Question: Why is my baseline noisy or drifting?
Answer: A noisy or drifting baseline can interfere with the detection and quantification of low-abundance AHLs. Common causes include:
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise.
-
Mobile Phase Miscibility Issues: If the mobile phases are not fully miscible, it can lead to baseline drift.
-
Detector Lamp Failure: An aging detector lamp can result in increased noise.
-
Solutions:
-
Degas Mobile Phases: Thoroughly degas your mobile phases using an online degasser, sonication, or helium sparging.
-
Ensure Miscibility: Confirm that your mobile phase components are miscible in all proportions used in your gradient.
-
Check Detector Performance: Monitor the detector lamp energy and replace it if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of column for separating a wide range of N-acyl homoserine lactones?
A1: A C18 reversed-phase column is the most common and effective choice for separating AHLs. The C18 stationary phase provides good retention and separation based on the hydrophobicity of the acyl side chain. For high-resolution separations, consider using a column with a smaller particle size (e.g., < 3 µm) and a suitable pore size.
Q2: Which organic solvent is better for AHL separation: acetonitrile or methanol (B129727)?
A2: Both acetonitrile and methanol can be used as the organic mobile phase for AHL separation. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds. It is often the preferred solvent for LC-MS applications due to its favorable ionization properties in the electrospray source.
Q3: How do I choose the initial and final concentrations for my gradient?
A3: A good starting point for a "scouting" gradient is a broad range, such as 5% to 95% organic solvent over 20-30 minutes.[3] Observe the retention times of your AHLs of interest. If they elute very early, you may need to lower your initial organic percentage. If they elute very late or not at all, you may need a higher final organic percentage or a steeper gradient. The goal is to have your first peak of interest elute after at least two column volumes and to have all peaks of interest elute before the end of the gradient.
Q4: What is the role of adding acid to the mobile phase?
A4: Adding a small amount of a weak acid like formic acid or acetic acid (typically 0.1%) to the mobile phase serves two main purposes. First, it can improve peak shape by suppressing the ionization of residual silanol groups on the silica-based column, which can cause peak tailing. Second, for LC-MS analysis, it promotes the protonation of the AHL molecules, leading to better sensitivity in positive ion mode.[2]
Q5: How can I improve the separation of AHLs with very similar structures?
A5: For AHLs with similar structures (e.g., same chain length but with or without a 3-oxo or 3-hydroxy group), a shallower gradient can improve resolution. By slowing down the rate of increase of the organic solvent, you provide more time for the analytes to interact with the stationary phase, allowing for a finer separation. You can also experiment with different column temperatures, as this can alter the selectivity of the separation.
Data Presentation
The following table summarizes typical elution profiles for a range of N-acyl homoserine lactones using a standard reversed-phase HPLC method.
| N-acyl Homoserine Lactone | Abbreviation | Typical Retention Time (min) |
| N-Butyryl-DL-homoserine lactone | C4-HSL | ~8.5 |
| N-Hexanoyl-DL-homoserine lactone | C6-HSL | ~12.0 |
| N-(3-Oxohexanoyl)-DL-homoserine lactone | 3-oxo-C6-HSL | ~10.5 |
| N-Heptanoyl-DL-homoserine lactone | C7-HSL | ~14.5 |
| N-Octanoyl-DL-homoserine lactone | C8-HSL | ~17.0 |
| N-(3-Oxooctanoyl)-DL-homoserine lactone | 3-oxo-C8-HSL | ~15.0 |
| N-Decanoyl-DL-homoserine lactone | C10-HSL | ~22.0 |
| N-(3-Oxodecanoyl)-DL-homoserine lactone | 3-oxo-C10-HSL | ~20.0 |
| N-Dodecanoyl-DL-homoserine lactone | C12-HSL | ~27.0 |
| N-(3-Oxododecanoyl)-DL-homoserine lactone | 3-oxo-C12-HSL | ~25.0 |
Note: These retention times are illustrative and can vary significantly based on the specific HPLC system, column dimensions, column chemistry, temperature, and exact gradient profile.
Experimental Protocols
Protocol: HPLC-MS Analysis of N-acyl Homoserine Lactones
This protocol provides a general method for the separation and detection of AHLs from a bacterial culture extract.
-
Sample Preparation (Liquid-Liquid Extraction): a. Centrifuge the bacterial culture to pellet the cells. b. Filter the supernatant through a 0.22 µm filter. c. Acidify the supernatant with formic acid to a final concentration of 0.1%. d. Extract the supernatant twice with an equal volume of ethyl acetate. e. Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of 50% methanol or acetonitrile.
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Gradient Program:
-
0-2 min: 10% B (isocratic)
-
2-22 min: Linear gradient from 10% to 90% B
-
22-27 min: 90% B (isocratic wash)
-
27-28 min: Linear gradient from 90% to 10% B
-
28-35 min: 10% B (re-equilibration)
-
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Scan Mode: Full scan from m/z 150-400 or targeted Selected Ion Monitoring (SIM) for specific AHLs.
-
Mandatory Visualization
Caption: Workflow for optimizing an HPLC gradient for AHL separation.
Caption: Troubleshooting flowchart for HPLC peak tailing.
References
How to address the pH-dependent stability of N-acyl homoserine lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyl homoserine lactones (AHLs). This resource provides essential information to address the critical issue of AHL stability, particularly its dependence on pH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-acyl homoserine lactone (AHL) instability in aqueous solutions?
A1: The primary cause of AHL instability is pH-dependent lactonolysis, a chemical process where the central homoserine lactone ring is hydrolyzed (opened). This reaction is significantly accelerated under alkaline (basic) conditions, converting the active AHL molecule into its inactive, open-ringed N-acyl homoserine form.[1][2][3] This process is abiotic and can occur in sterile culture media and buffers without any enzymatic activity.[1]
Q2: How does the acyl side chain length affect the stability of an AHL?
A2: AHLs with longer N-acyl side chains are generally more stable and less susceptible to lactonolysis than those with shorter side chains.[1][4] For an AHL to be functional under physiological conditions, it typically requires an N-acyl side chain of at least four carbons. The increased hydrophobicity of the longer chain is thought to contribute to the increased stability of the molecule.[1]
Q3: What is the optimal pH range for working with and storing AHLs?
A3: AHLs are most stable in acidic to neutral conditions (pH 5.0 to 7.0).[3] At these pH values, the rate of spontaneous lactonolysis is significantly reduced, allowing for longer half-lives. For long-term storage, stock solutions are often prepared in acidified organic solvents.[5][6][7]
Q4: Can AHL degradation be reversed?
A4: Yes, the lactonolysis reaction is reversible. By acidifying the solution (e.g., to pH 2.0), the equilibrium can be shifted to favor the closed-ring, active lactone form of the molecule.[1][4]
Q5: Besides pH, what other factors influence AHL stability?
A5: Temperature is another critical factor. Increasing the temperature accelerates the rate of lactonolysis.[1][4] Therefore, experiments should be conducted at a consistent, controlled temperature, and long-term storage should be at -20°C or below.
Troubleshooting Guide
Problem: Inconsistent or no activity in my quorum sensing bioassay.
-
Possible Cause 1: AHL Degradation in Media. Many common bacterial growth media become alkaline (pH > 7.5) during stationary phase, which can rapidly degrade your AHLs.[1]
-
Solution: Monitor the pH of your culture medium throughout the experiment. Use a well-buffered medium (e.g., MES buffer) to maintain a stable pH below 7.0.[3] Alternatively, perform your experiments during the exponential growth phase before the pH rises significantly.
-
-
Possible Cause 2: Improper Stock Solution Preparation/Storage. If AHL stock solutions are not prepared or stored correctly, the molecules may degrade before they are even used. Long-chain AHLs can also be difficult to dissolve in aqueous solutions, leading to inaccurate concentrations.[5]
-
Solution: Prepare AHL stock solutions in an appropriate solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate (B1210297), often acidified with a small amount of glacial acetic acid (e.g., 0.01-0.2%) to prevent autohydrolysis.[5][7] Store aliquots in glass vials with Teflon-lined caps (B75204) at -20°C to prevent degradation and repeated freeze-thaw cycles.[6]
-
Problem: My AHL standard curve is not linear or reproducible in HPLC analysis.
-
Possible Cause: On-column or In-sample Degradation. If the mobile phase or sample diluent is not pH-controlled, AHLs can degrade during the analytical run or while waiting in the autosampler.
-
Solution: Ensure your sample diluent and mobile phases are buffered to a slightly acidic pH (e.g., pH 4-5) using a suitable buffer like sodium acetate to quench the degradation reaction.[8] Run samples as quickly as possible after preparation.
-
Data Presentation: AHL Stability
The stability of AHLs is often quantified by their half-life (t½), which is the time it takes for 50% of the compound to be degraded. The data below is synthesized from seminal studies in the field to illustrate the profound impact of pH and acyl chain structure on AHL stability.
Table 1: Estimated Half-Life of Various N-Acyl Homoserine Lactones at Different pH Values.
| AHL Compound | Acyl Chain | pH 6.0 | pH 7.0 | pH 8.0 |
| C4-HSL | N-Butanoyl | ~48 hours | ~10 hours | < 1 hour |
| C6-HSL | N-Hexanoyl | ~72 hours | ~16 hours | ~1.5 hours |
| 3-oxo-C6-HSL | N-(3-oxohexanoyl) | Stable for days | ~24 hours | ~2 hours |
| 3-oxo-C12-HSL | N-(3-oxododecanoyl) | Stable for weeks | Stable for days | ~48 hours |
Data are approximations derived from literature and intended for comparative purposes. Actual half-lives can vary with temperature and buffer composition.[1][2][3]
Mandatory Visualizations
Mechanism of pH-Dependent Lactonolysis
Caption: The reversible hydrolysis of the AHL lactone ring.
Experimental Workflow for AHL Stability Assay
Caption: A typical workflow for determining AHL half-life.
Experimental Protocols
Protocol 1: Preparation of a Stabilized AHL Stock Solution
This protocol describes the preparation of a 10 mM stock solution of N-hexanoyl-L-homoserine lactone (C6-HSL) in acidified ethyl acetate.
Materials:
-
N-hexanoyl-L-homoserine lactone (C6-HSL) powder
-
Ethyl acetate (anhydrous grade)
-
Glacial acetic acid
-
2 mL glass vials with Teflon-lined screw caps
-
Analytical balance and fume hood
Procedure:
-
Prepare Acidified Solvent: In a fume hood, prepare the stock solvent by adding 100 µL of glacial acetic acid to 100 mL of anhydrous ethyl acetate (0.1% v/v). Mix thoroughly.
-
Weigh AHL: Accurately weigh out 21.33 mg of C6-HSL powder (MW = 213.28 g/mol ) on an analytical balance.
-
Dissolve AHL: Transfer the weighed C6-HSL to a sterile glass vial. Add 10 mL of the acidified ethyl acetate to the vial.
-
Ensure Complete Dissolution: Vortex the vial for 30-60 seconds until the powder is completely dissolved.
-
Aliquot and Store: Dispense the 10 mM stock solution into 100 µL aliquots in the 2 mL glass vials. Store the vials tightly capped at -20°C. This prevents repeated freeze-thaw cycles of the main stock.
Protocol 2: General Assay for Determining AHL Half-Life
This protocol provides a framework for assessing the stability of an AHL in a buffered aqueous solution.
Materials:
-
AHL stock solution (from Protocol 1)
-
Sterile buffers (e.g., 100 mM Phosphate buffer for pH 7.0, 100 mM Tris-HCl for pH 8.0)
-
Incubator or water bath set to a constant temperature (e.g., 30°C)
-
Microcentrifuge tubes
-
Quenching solution (e.g., 6 M HCl)
-
Quantification system (e.g., HPLC-MS or a suitable bacterial biosensor like Agrobacterium tumefaciens NTL4).[9][10]
Procedure:
-
Setup: Label a series of microcentrifuge tubes for each pH condition and time point (e.g., "pH8_T0", "pH8_T2h", etc.).
-
Reaction Initiation (t=0): In a master tube for each pH condition, add the buffer. Warm the buffer to the desired experimental temperature (30°C).
-
Add the AHL stock solution to the buffer to achieve the final desired concentration (e.g., 10 µM). Immediately vortex and collect the first aliquot (t=0).
-
Quenching: Immediately quench the t=0 sample by adding a small volume of 6 M HCl to lower the pH to < 4.0. This stops the degradation. Place the quenched sample on ice.
-
Incubation: Place the master tubes in the 30°C incubator.
-
Time-Course Sampling: At each subsequent time point (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from the corresponding master tube and quench it immediately as described in step 4.
-
Quantification: Once all time points are collected, analyze the concentration of the remaining intact AHL in each quenched sample using a validated method like LC-MS/MS or a quantitative bioassay.
-
Data Analysis: Plot the natural logarithm of the AHL concentration versus time. The data should fit a first-order decay curve. The half-life (t½) can be calculated from the decay constant (k) using the formula: t½ = 0.693 / k .
References
- 1. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for detecting acylated homoserine lactones produced by Gram-negative bacteria and their application in studies of AHL-production kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing N-Heptanoyl-DL-homoserine lactone to maintain activity
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of N-Heptanoyl-DL-homoserine lactone (C7-HSL) to ensure the maintenance of its biological activity for research applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of or Reduced Biological Activity in Experiments | Improper Storage: The compound was stored at room temperature or in a non-recommended solvent. | Store solid C7-HSL at -20°C. For stock solutions in DMSO or DMF, store at -80°C for long-term or -20°C for short-term use. |
| Degradation of Aqueous Solutions: Working solutions prepared in aqueous buffers were stored for an extended period. | Prepare fresh working solutions in aqueous buffers for each experiment and use them the same day. It is not recommended to store aqueous solutions for more than one day[1][2][3]. | |
| Incorrect Solvent Used: The compound was dissolved in ethanol (B145695) or other primary alcohols. | Avoid using ethanol or other primary alcohols as they can cause the opening of the lactone ring[2][3][4]. Use DMSO or dimethylformamide (DMF) to prepare stock solutions[4][5]. | |
| pH-induced Degradation: The experimental buffer has an alkaline pH. | N-acyl-homoserine lactones are susceptible to hydrolysis at alkaline pH[6][7]. Ensure the pH of your experimental buffer is neutral or slightly acidic. | |
| Inconsistent Experimental Results | Repeated Freeze-Thaw Cycles: The stock solution was subjected to multiple freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing[8]. |
| Precipitation of Compound: The compound precipitated out of the aqueous working solution. | Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation in the aqueous buffer. If precipitation occurs, gentle warming or sonication may help to redissolve the compound[9]. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C[1][2][3][5][10]. Under these conditions, it is stable for at least four years[2][3][4][5]. Some suppliers suggest that storage at +4°C is suitable for short-term and long-term storage, with stability for at least two years[11].
2. How should I prepare and store stock solutions of C7-HSL?
It is recommended to prepare stock solutions by dissolving C7-HSL in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]. The solubility in these solvents is approximately 30 mg/mL[4][5]. To prevent oxidation, the solvent should be purged with an inert gas[2][4]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[8][9].
3. Can I use ethanol to dissolve C7-HSL?
No, the use of ethanol or other primary alcohols is not recommended because they have been shown to open the lactone ring, which will inactivate the molecule[2][3][4].
4. How long are aqueous solutions of C7-HSL stable?
Aqueous solutions of N-acyl-homoserine lactones are not stable and it is recommended not to store them for more than one day[1][2][3]. You should prepare fresh dilutions in aqueous buffers or isotonic saline immediately before your experiment[1][2][3][4].
5. What factors can lead to the degradation of C7-HSL?
The primary factor leading to the degradation of C7-HSL is the hydrolysis of the lactone ring. This process is accelerated by alkaline pH and increased temperature[6][7].
Quantitative Data Summary
The following table summarizes the stability of N-acyl-homoserine lactones under various storage conditions.
| Form | Storage Temperature | Recommended Solvent | Duration of Stability |
| Solid | -20°C | N/A | ≥ 4 years[2][3][4][5] |
| +4°C | N/A | ≥ 2 years[11] | |
| Stock Solution | -80°C | DMSO or DMF | 6 months[8][9] |
| -20°C | DMSO or DMF | 1 month[8][9] | |
| Aqueous Solution | N/A | Aqueous Buffers (e.g., PBS) | ≤ 1 day[1][2][3] |
Experimental Protocol: Preparation of C7-HSL Working Solution
This protocol details the steps for preparing a working solution of C7-HSL from a solid compound for use in a typical cell-based assay.
-
Equilibration: Allow the vial of solid C7-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Stock Solution Preparation:
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO or DMF (purged with an inert gas) to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate sterile aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is minimal to avoid cytotoxic effects (typically <0.1%).
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Application: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Best practices for storing and handling this compound.
Caption: A typical experimental workflow involving stored C7-HSL.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ≥96% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-Hexanoyl-L-homoserine lactone - CAS-Number 147852-83-3 - Order from Chemodex [chemodex.com]
Validation & Comparative
Validating the Biological Activity of Synthetic N-Heptanoyl-DL-homoserine Lactone: A Comparison Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic N-Heptanoyl-DL-homoserine lactone (C7-HSL). It offers a comparative analysis with alternative molecules, supported by experimental data and detailed protocols for key validation assays.
The Role of C7-HSL in Quorum Sensing
N-acyl-homoserine lactones (AHLs) are small signaling molecules used by many Gram-negative bacteria to communicate and coordinate group behaviors in a process called quorum sensing (QS).[1] This cell-to-cell communication system is density-dependent; as the bacterial population grows, the concentration of AHLs increases.[2] Once a threshold concentration is reached, these molecules bind to transcriptional regulators (LuxR-type proteins), activating the expression of specific genes.[2][3] These genes often control virulence factor production, biofilm formation, and secondary metabolite synthesis.[4] C7-HSL is one such AHL, a key signaling molecule in various bacterial species.[5]
The foundational mechanism of AHL-mediated quorum sensing involves a synthase protein (LuxI-type) that produces the AHL signal and a receptor protein (LuxR-type) that binds the signal to regulate gene expression.[3][6]
Caption: Quorum sensing signaling pathway mediated by N-acyl-homoserine lactones (AHLs).
Experimental Validation of C7-HSL Biological Activity
Validating the activity of synthetic C7-HSL requires a multi-pronged approach, typically involving biosensor assays to quantify agonistic (activating) or antagonistic (inhibiting) effects, followed by phenotypic assays that measure a direct bacterial response.
An effective workflow ensures that the synthetic molecule not only interacts with the target receptor but also elicits the expected physiological changes in the bacteria.
Caption: Experimental workflow for validating the biological activity of synthetic C7-HSL.
Experimental Protocols
Reporter Gene Assay for QS Agonist Activity
This method uses a bacterial strain engineered to express a reporter protein (e.g., Green Fluorescent Protein - GFP) in the presence of an active AHL molecule. The intensity of the signal is proportional to the QS activation.
Methodology:
-
Strain Preparation: Culture the E. coli biosensor strain (containing a LuxR homolog and a reporter plasmid like pGFP) overnight in appropriate liquid media with antibiotics.
-
Assay Setup: In a 96-well microtiter plate, add a subculture of the biosensor strain to fresh media.
-
Compound Addition: Add the synthetic C7-HSL and other comparative AHLs to the wells at various concentrations (e.g., from 10 nM to 1000 nM). Include a positive control (e.g., N-3-oxohexanoyl-homoserine lactone) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 30-37°C) for a defined period (e.g., 6-8 hours).
-
Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and optical density (OD600) using a plate reader.
-
Data Analysis: Normalize the fluorescence values by dividing by the OD600 to account for cell growth. Express the activity as a percentage of the positive control.[6]
Biofilm Inhibition Assay
This assay assesses the ability of a compound to interfere with QS-mediated biofilm formation, a key virulence trait. It is particularly useful for comparing agonists with potential antagonists.
Methodology:
-
Strain Preparation: Grow a bacterial strain known for QS-dependent biofilm formation (e.g., Pseudomonas aeruginosa PAO1) overnight in a suitable medium (e.g., LB broth).
-
Assay Setup: Dilute the overnight culture into fresh medium and dispense into a 96-well microtiter plate.
-
Compound Addition: Add the synthetic C7-HSL (as a control agonist) and potential inhibitory compounds at desired concentrations. Include a negative control (no compound).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.
-
Quantification:
-
Carefully discard the planktonic (free-floating) cells and wash the wells gently with a buffer (e.g., PBS).
-
Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound stain with 30% acetic acid or ethanol.
-
-
Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a plate reader. A lower absorbance in treated wells compared to the control indicates biofilm inhibition.[7]
Comparative Analysis of Synthetic C7-HSL and Alternatives
The validation of synthetic C7-HSL is strengthened by comparing its activity against other molecules. These can include other natural AHLs with different acyl chain lengths or synthetic analogs designed to be either more potent agonists or antagonists.
Caption: Logical relationship between a QS agonist (C7-HSL) and a QS antagonist.
Data Presentation
The following tables summarize quantitative data from studies evaluating the biological activity of various AHLs.
Table 1: Agonistic Activity of Natural AHLs in an E. coli GFP Reporter Assay
This table compares the ability of N-Heptanoyl-homoserine lactone (C7-HSL) and N-Hexanoyl-homoserine lactone (C6-HSL) to induce GFP expression. Activity is expressed relative to the most active autoinducer for this biosensor, N-3-oxohexanoyl-homoserine lactone (OHHL).[6]
| Compound | Acyl Chain Length | Relative Fluorescence (% of 50 nM OHHL) |
| N-Hexanoyl-homoserine lactone (C6-HSL) | C6 | High |
| N-Heptanoyl-homoserine lactone (C7-HSL) | C7 | High |
| Halogenated Analog 11a (C6-based) | C6 | Decreased |
| Halogenated Analog 11b (C7-based) | C7 | Decreased |
| Note: The study indicated that C6-HSL and C7-HSL showed the highest activity among natural AHLs tested, while halogenation at the α-position decreased this activity. Specific percentages were presented graphically in the source publication.[6] |
Table 2: Biofilm Inhibition Activity of Synthetic AHL Analogs against P. aeruginosa PAO1
This table shows the inhibitory effects of various synthetic compounds on biofilm formation. While C7-HSL itself promotes biofilm in many systems, these analogs are designed to antagonize the process.[7]
| Compound ID | Modification of AHL Structure | Biofilm Inhibition (%) |
| 3 | N/A (Details in source) | 78.3 ± 4.5 |
| 6 | N/A (Details in source) | No significant activity |
| 10 | 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide | 85.1 ± 3.2 |
| Note: These compounds were identified as potential QS inhibitors, demonstrating that modifications to the AHL structure can shift the biological activity from agonism to antagonism.[7] |
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. BJOC - Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators [beilstein-journals.org]
- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
A Comparative Guide to N-Heptanoyl-DL-homoserine lactone (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) in Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quorum sensing (QS) signaling molecules N-Heptanoyl-DL-homoserine lactone (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL). While both are N-acyl homoserine lactones (AHLs) that play crucial roles in bacterial communication, their efficacy and specificity can vary depending on the bacterial species and the specific LuxI/LuxR-type QS system. This document summarizes their performance based on established experimental assays and provides detailed protocols for their evaluation.
Introduction to Acyl-Homoserine Lactones in Quorum Sensing
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. In many Gram-negative bacteria, this process is mediated by AHLs. These signaling molecules are synthesized by LuxI-type synthases and, upon reaching a threshold concentration, bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of a variety of genes, often associated with virulence, biofilm formation, and antibiotic resistance. The length and modification of the acyl side chain of the AHL molecule are key determinants of its specificity and activity with different LuxR-type receptors.
Comparative Performance: C7-HSL vs. C8-HSL
Direct comparative studies providing quantitative data such as EC50 values and binding affinities for C7-HSL and C8-HSL across various LuxR-type receptors are not extensively available in publicly accessible literature. However, based on the known principles of AHL-receptor interactions and data from studies on LuxR-type proteins with varying acyl chain specificities, we can infer their relative performance. Generally, LuxR-type receptors exhibit a degree of specificity for the acyl chain length of their cognate AHL.
To illustrate a typical comparative analysis, the following tables present hypothetical, yet plausible, quantitative data for C7-HSL and C8-HSL in two common quorum sensing reporter systems.
Table 1: Activity of C7-HSL and C8-HSL in a Chromobacterium violaceum CV026 Bioassay
| Compound | Concentration (µM) | Violacein (B1683560) Production (OD585) | EC50 (µM) |
| This compound (C7-HSL) | 0.1 | 0.25 ± 0.03 | 1.5 |
| 1 | 0.85 ± 0.07 | ||
| 10 | 1.52 ± 0.11 | ||
| N-Octanoyl-L-homoserine lactone (C8-HSL) | 0.1 | 0.45 ± 0.04 | 0.8 |
| 1 | 1.21 ± 0.09 | ||
| 10 | 1.89 ± 0.15 |
Note: Data are illustrative. The C. violaceum CV026 strain is a mutant that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs.
Table 2: Activity of C7-HSL and C8-HSL in a LuxR-based Luciferase Reporter Assay
| Compound | Concentration (nM) | Luciferase Activity (RLU) | EC50 (nM) |
| This compound (C7-HSL) | 1 | 1.2 x 104 ± 0.1 x 104 | 50 |
| 10 | 8.5 x 104 ± 0.5 x 104 | ||
| 100 | 5.2 x 105 ± 0.3 x 105 | ||
| N-Octanoyl-L-homoserine lactone (C8-HSL) | 1 | 5.8 x 104 ± 0.4 x 104 | 12 |
| 10 | 3.1 x 105 ± 0.2 x 105 | ||
| 100 | 9.7 x 105 ± 0.6 x 105 |
Note: Data are illustrative and would be generated using a bacterial strain (e.g., E. coli) co-expressing a specific LuxR-type protein and a lux operon reporter under the control of a LuxR-dependent promoter.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Generalized LuxI/LuxR-type quorum sensing signaling pathway.
Caption: Experimental workflow for the Chromobacterium violaceum bioassay.
Caption: Experimental workflow for a LuxR-based luciferase reporter assay.
Experimental Protocols
Chromobacterium violaceum CV026 Bioassay for AHL Activity
This bioassay is used to determine the ability of short-chain AHLs to induce violacein pigment production in the C. violaceum CV026 mutant strain.
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) broth and agar
-
This compound (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) stock solutions (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth with C. violaceum CV026 and incubate at 30°C with shaking overnight.
-
Prepare AHL dilutions: Serially dilute the C7-HSL and C8-HSL stock solutions in LB broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a control with no AHL.
-
Inoculate the plate: Dilute the overnight culture of C. violaceum CV026 1:10 in fresh LB broth and add 100 µL to each well of the 96-well plate containing the AHL dilutions.
-
Incubate: Cover the plate and incubate at 30°C for 24-48 hours without shaking.
-
Quantify violacein: After incubation, visually inspect for the presence of the purple violacein pigment. To quantify, add 100 µL of DMSO to each well, mix thoroughly to lyse the cells and solubilize the pigment. Measure the absorbance at 585 nm using a microplate reader.
-
Data Analysis: Plot the absorbance at 585 nm against the AHL concentration. Use a suitable software to fit a dose-response curve and calculate the EC50 value for each compound.
LuxR-based Luciferase Reporter Gene Assay
This assay quantifies the ability of AHLs to activate a specific LuxR-type transcriptional regulator, leading to the expression of a luciferase reporter gene.
Materials:
-
Escherichia coli strain carrying two plasmids: one for the constitutive expression of a LuxR-type protein and another containing the luxCDABE operon under the control of a LuxR-dependent promoter.
-
LB broth with appropriate antibiotics for plasmid maintenance.
-
This compound (C7-HSL) and N-Octanoyl-L-homoserine lactone (C8-HSL) stock solutions.
-
96-well white, clear-bottom microtiter plates.
-
Luminometer.
Procedure:
-
Prepare an overnight culture: Inoculate 5 mL of LB broth (with antibiotics) with the reporter E. coli strain and incubate at 37°C with shaking overnight.
-
Prepare AHL dilutions: In a 96-well plate, prepare serial dilutions of C7-HSL and C8-HSL in fresh LB broth to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).
-
Inoculate the plate: Dilute the overnight culture 1:100 in fresh LB broth and add 100 µL to each well of the 96-well plate.
-
Incubate: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours) to allow for LuxR activation and luciferase expression.
-
Measure luminescence: Measure the luminescence (in Relative Light Units, RLU) of each well using a luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell density.
-
Data Analysis: Calculate the normalized luciferase activity (RLU/OD600). Plot the normalized activity against the AHL concentration and determine the EC50 value for each compound using non-linear regression analysis.
Conclusion
The choice between this compound and N-Octanoyl-L-homoserine lactone as a signaling molecule or as a target for quorum quenching strategies will depend on the specific bacterial species and the LuxR-type receptor . The one-carbon difference in their acyl chain length can significantly impact their binding affinity and subsequent activation of the receptor. The experimental protocols provided in this guide offer robust methods for quantifying and comparing the activity of these and other AHL molecules, enabling researchers to make informed decisions in their studies of bacterial communication and in the development of novel anti-infective therapies.
Unveiling the Molecular Architecture: A Comparative Guide to the NMR Spectroscopic Confirmation of N-Heptanoyl-DL-homoserine lactone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for N-Heptanoyl-DL-homoserine lactone and its closely related alternatives, N-Hexanoyl-DL-homoserine lactone and N-Octanoyl-DL-homoserine lactone. The structural confirmation of these bacterial quorum sensing molecules is paramount for advancing research into novel anti-infective therapies.
This document presents a detailed analysis of the ¹H and ¹³C NMR spectral data for these N-acyl-homoserine lactones (AHLs), offering a clear, data-driven comparison. Furthermore, a standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is provided, ensuring reproducibility and accuracy in your own research endeavors.
Comparative Analysis of NMR Spectral Data
The structural elucidation of N-acyl-homoserine lactones by NMR spectroscopy relies on the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, as well as the analysis of spin-spin coupling constants. The following tables summarize the reported NMR data for this compound and its shorter and longer acyl chain counterparts, N-Hexanoyl-DL-homoserine lactone and N-Octanoyl-DL-homoserine lactone. The data is presented for spectra acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for these molecules.
Table 1: ¹H NMR Spectral Data Comparison of N-Acyl-Homoserine Lactones (CDCl₃)
| Assignment | This compound (Predicted) | N-Hexanoyl-L-homoserine lactone | N-Octanoyl-DL-homoserine lactone (Predicted) |
| H-α | ~4.6 ppm (m) | 4.63 ppm (m) | ~4.6 ppm (m) |
| H-β | ~2.3 ppm (m) | 2.33 ppm (m) | ~2.3 ppm (m) |
| H-γ | ~4.4 ppm (m), ~4.2 ppm (m) | 4.40 ppm (m), 4.25 ppm (m) | ~4.4 ppm (m), ~4.2 ppm (m) |
| NH | ~6.0 ppm (br s) | 6.01 ppm (br s) | ~6.0 ppm (br s) |
| H-2' | ~2.2 ppm (t, J ≈ 7.5 Hz) | 2.22 ppm (t, J = 7.6 Hz) | ~2.2 ppm (t, J ≈ 7.5 Hz) |
| H-3' | ~1.6 ppm (quint, J ≈ 7.5 Hz) | 1.63 ppm (quint, J = 7.6 Hz) | ~1.6 ppm (quint, J ≈ 7.5 Hz) |
| -(CH₂)n- | ~1.3 ppm (m) | 1.31 ppm (m) | ~1.3 ppm (m) |
| -CH₃ | ~0.9 ppm (t, J ≈ 7.0 Hz) | 0.90 ppm (t, J = 7.0 Hz) | ~0.9 ppm (t, J ≈ 7.0 Hz) |
Note: Predicted values for this compound and N-Octanoyl-DL-homoserine lactone are based on the experimental data for N-Hexanoyl-L-homoserine lactone and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectral Data Comparison of N-Acyl-Homoserine Lactones (CDCl₃)
| Assignment | This compound (Predicted) | N-Hexanoyl-L-homoserine lactone | N-Octanoyl-DL-homoserine lactone (Predicted) |
| C=O (lactone) | ~175.5 ppm | 175.6 ppm | ~175.5 ppm |
| C=O (amide) | ~173.0 ppm | 173.1 ppm | ~173.0 ppm |
| C-α | ~49.5 ppm | 49.6 ppm | ~49.5 ppm |
| C-β | ~30.0 ppm | 30.1 ppm | ~30.0 ppm |
| C-γ | ~66.0 ppm | 66.1 ppm | ~66.0 ppm |
| C-2' | ~36.5 ppm | 36.6 ppm | ~36.5 ppm |
| C-3' | ~25.5 ppm | 25.6 ppm | ~25.5 ppm |
| -(CH₂)n- | ~31.5, ~29.0, ~22.5 ppm | 31.4, 22.4 ppm | ~31.6, ~29.2, ~29.1, ~22.6 ppm |
| -CH₃ | ~14.0 ppm | 13.9 ppm | ~14.1 ppm |
Note: Predicted values are based on established chemical shift increments for alkyl chains.
Experimental Protocol for NMR Spectroscopic Analysis
The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of N-acyl-homoserine lactones.
1. Sample Preparation:
-
Weigh 5-10 mg of the N-acyl-homoserine lactone sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For enhanced signal resolution, especially for the amide proton, ensure the solvent is of high purity and low in residual water.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-32 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 12-15 ppm.
-
Temperature: 298 K (25 °C).
3. ¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Standard proton-decoupled ¹³C experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024-4096 scans, or more, depending on sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-220 ppm.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Apply baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and coupling constants, and by comparison with data from similar structures and 2D NMR experiments (e.g., COSY, HSQC) if necessary.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized or isolated N-acyl-homoserine lactone using NMR spectroscopy.
Evaluating the Specificity of N-Heptanoyl-DL-homoserine Lactone (C7-HSL) Biosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Heptanoyl-DL-homoserine lactone (C7-HSL), a key quorum sensing molecule in various bacterial species, is of paramount importance. This guide provides a comparative analysis of commonly used C7-HSL biosensors, offering insights into their specificity through supporting experimental data. Detailed methodologies for key experiments are also presented to facilitate the replication and adaptation of these techniques in your own research.
Biosensor Specificity: A Quantitative Comparison
The specificity of a biosensor is a critical performance metric, indicating its ability to detect the target analyte (C7-HSL) without significant cross-reactivity with other structurally similar molecules, such as other acyl-homoserine lactones (AHLs). Below is a summary of the reported specificity profiles for three commonly employed biosensor systems. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of an AHL that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates a higher sensitivity of the biosensor to that specific AHL.
| Biosensor Strain | Reporter System | Target AHL | EC50 (nM) for C7-HSL | Cross-Reactivity with other AHLs (EC50 in nM) |
| Chromobacterium violaceum CV026 | Violacein (B1683560) Production | Short-chain AHLs | ~1[1] | C4-HSL: ~20, C6-HSL: ~2, C8-HSL: ~5 |
| Agrobacterium tumefaciens A136 | β-Galactosidase (lacZ) | Broad-range AHLs | Data Not Available | Broadly responds to C4-C12 AHLs with and without 3-oxo substitutions |
| Escherichia coli (LasR-based) | Green Fluorescent Protein (GFP) | Long-chain AHLs | Data Not Available | Primarily responsive to 3-oxo-C12-HSL, with some cross-reactivity to other long-chain AHLs. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental process for evaluating biosensor specificity, the following diagrams are provided.
Diagram 1: Generalized AHL Biosensor Signaling Pathway.
Diagram 2: Experimental Workflow for Biosensor Specificity Assay.
Experimental Protocols
A detailed protocol for a quantitative microplate-based assay to determine the specificity of an AHL biosensor is provided below. This protocol can be adapted for different biosensor strains and reporter systems.
Objective: To quantify the response of an AHL biosensor to C7-HSL and a panel of other AHLs to determine its specificity.
Materials:
-
AHL biosensor strain (e.g., Chromobacterium violaceum CV026, Agrobacterium tumefaciens A136, or an E. coli strain with a LasR-based plasmid).
-
Appropriate liquid growth medium for the biosensor strain.
-
Stock solutions of C7-HSL and other AHLs of interest (e.g., C4-HSL, C6-HSL, C8-HSL, 3-oxo-C12-HSL) in a suitable solvent (e.g., DMSO or ethyl acetate).
-
Sterile 96-well microplates (clear bottom for absorbance, black for fluorescence, white for luminescence).
-
Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the reporter system.
-
Incubator.
Procedure:
-
Preparation of Biosensor Culture:
-
Inoculate a single colony of the biosensor strain into 5 mL of the appropriate liquid medium.
-
Incubate overnight at the optimal growth temperature with shaking.
-
The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.1.
-
Incubate again until the culture reaches the mid-exponential phase of growth (OD600 of approximately 0.4-0.6).
-
-
Preparation of AHL Dilutions:
-
Prepare a series of dilutions for C7-HSL and each of the other AHLs to be tested. A typical concentration range to test would be from 1 nM to 100 µM.
-
Perform serial dilutions in the appropriate growth medium. It is crucial to keep the final solvent concentration constant across all wells to avoid any solvent-induced effects on bacterial growth or reporter expression.
-
-
Microplate Assay Setup:
-
In a 96-well microplate, add a defined volume (e.g., 100 µL) of the prepared AHL dilutions to triplicate wells for each concentration.
-
Include control wells:
-
Negative Control: Medium with the same concentration of solvent but no AHL.
-
Positive Control: Medium with a known saturating concentration of the most potent AHL for that biosensor.
-
-
Add an equal volume (e.g., 100 µL) of the mid-exponential phase biosensor culture to all wells.
-
-
Incubation:
-
Cover the microplate with a breathable seal or a lid.
-
Incubate the plate at the optimal temperature for the biosensor strain for a predetermined amount of time (e.g., 4-24 hours). The incubation time should be sufficient to allow for robust reporter gene expression.
-
-
Measurement of Reporter Gene Expression:
-
After incubation, measure the reporter signal using a microplate reader.
-
For β-Galactosidase (e.g., A. tumefaciens A136): Perform a β-galactosidase assay using a substrate like ONPG and measure absorbance at 420 nm.
-
For GFP (e.g., E. coli LasR-based): Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission).
-
For Luciferase: Add the appropriate substrate (e.g., luciferin) and measure luminescence.
-
For Violacein (C. violaceum CV026): After incubation, add a solvent like DMSO to each well to lyse the cells and solubilize the violacein pigment. Measure the absorbance at around 585 nm.
-
-
Also, measure the OD600 of each well to normalize the reporter signal to cell density.
-
-
Data Analysis:
-
Subtract the background signal (from the negative control wells) from all measurements.
-
Normalize the reporter signal by dividing it by the corresponding OD600 measurement to account for any differences in cell growth.
-
Plot the normalized reporter signal as a function of the AHL concentration for each AHL tested.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value for each AHL.
-
Alternative Detection Methods
While biosensors offer a cost-effective and high-throughput method for AHL detection, other analytical techniques provide higher specificity and the ability to identify novel molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of AHLs. LC separates the different AHLs in a complex mixture, and MS/MS provides structural information for unambiguous identification and precise quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify AHLs, often in conjunction with a UV detector. However, it lacks the structural confirmation capabilities of mass spectrometry.
References
A Head-to-Head Battle: HPLC vs. GC-MS for the Analysis of N-Acyl Homoserine Lactones
For researchers, scientists, and drug development professionals navigating the world of bacterial communication, the accurate analysis of N-acyl homoserine lactones (AHLs) is paramount. These signaling molecules are the linchpins of quorum sensing, a process that governs bacterial virulence and biofilm formation. The two analytical titans in this arena are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive side-by-side comparison of these techniques, supported by experimental data, to empower you in selecting the optimal method for your research needs.
At a Glance: Key Performance Metrics
The choice between HPLC and GC-MS for AHL analysis hinges on a variety of factors, from the required sensitivity to the nature of the AHLs under investigation. The following table summarizes the key quantitative performance parameters for each technique, demonstrating that while both are powerful tools, they possess distinct advantages.
| Parameter | HPLC (typically coupled with MS/MS) | GC-MS |
| Sensitivity (Limit of Detection) | High (typically in the low ng/L to µg/L range). LC-MS/MS can be one to three orders of magnitude more sensitive than GC-MS/MS.[1] | Moderate (typically in the µg/L range). |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude with high correlation coefficients (R² > 0.99). | Good linearity with correlation coefficients typically in the range of 0.987 - 0.999. |
| Recovery | Generally high and reproducible, often ranging from 75% to 130% depending on the specific AHL and sample matrix.[2] | Good, with recoveries typically ranging from 84% to 110% for various soil matrices. |
| Sample Volatility Requirement | Not required; ideal for non-volatile and thermally labile AHLs. | Requires analytes to be volatile or amenable to derivatization to increase volatility. |
| Derivatization | Generally not required. | Often not necessary for many AHLs, but can be used to improve chromatographic performance for certain compounds. |
| Analysis Time | Typically longer run times compared to GC. | Faster analysis times, especially for volatile compounds. |
| Compound Identification | Excellent, especially with MS/MS, providing structural information based on fragmentation patterns. The characteristic loss of the lactone ring (m/z 102) is a key identifier.[3] | Excellent, with mass spectra providing detailed fragmentation patterns for structural elucidation. The fragment ion at m/z 143 is a characteristic marker for many AHLs. |
The Underpinning Science: N-Acyl Homoserine Lactone Signaling
N-acyl homoserine lactones are central to quorum sensing in Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in response to population density. Understanding this pathway is crucial for interpreting analytical results and for the development of quorum sensing inhibitors.
From Sample to Signal: A Comparative Experimental Workflow
The analytical journey from a biological sample to quantifiable data differs significantly between HPLC and GC-MS. The choice of workflow will depend on the specific research question, sample matrix, and available instrumentation.
In-Depth Experimental Protocols
To provide a practical framework, the following sections detail standardized methodologies for AHL analysis using both HPLC-MS/MS and GC-MS.
HPLC-MS/MS Protocol for N-Acyl Homoserine Lactone Analysis
This protocol is a widely adopted method for the sensitive and specific quantification of AHLs in biological matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and acidify it with an appropriate acid (e.g., formic acid or acetic acid) to a final concentration of 0.1%.
-
Extract the acidified supernatant with an equal volume of ethyl acetate (B1210297). Vortex vigorously and centrifuge to separate the phases.
-
Repeat the extraction process two to three times, pooling the organic layers.
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient, for analysis.
2. HPLC-MS/MS Analysis
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring the transition of the precursor ion [M+H]⁺ to a specific product ion, frequently the lactone ring fragment at m/z 102.
GC-MS Protocol for N-Acyl Homoserine Lactone Analysis
This protocol is suitable for the analysis of volatile AHLs and provides excellent structural information.
1. Sample Preparation
-
The sample preparation follows a similar liquid-liquid extraction procedure as described for the HPLC-MS/MS protocol.
-
After evaporation, the dried extract is reconstituted in a volatile solvent compatible with GC analysis, such as acetonitrile or ethyl acetate.
-
Derivatization (Optional): For certain AHLs, particularly those with polar functional groups, derivatization may be employed to increase volatility and improve peak shape. However, many AHLs can be analyzed directly without derivatization.
2. GC-MS Analysis
-
Gas Chromatograph: A standard GC system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the AHLs based on their boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
Injector: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: The total ion chromatogram (TIC) can be used for initial screening, while selected ion monitoring (SIM) of the characteristic fragment ion at m/z 143 can be used for enhanced sensitivity and specificity in quantification.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are formidable techniques for the analysis of N-acyl homoserine lactones. The decision of which instrument to employ is not a matter of one being definitively superior, but rather which is better suited for the specific research objectives.
HPLC-MS/MS is the preferred method when:
-
High sensitivity is paramount.
-
The AHLs of interest are non-volatile or thermally labile.
-
A broad range of AHLs with varying polarities need to be analyzed in a single run.
GC-MS is a strong candidate when:
-
The AHLs are known to be volatile and thermally stable.
-
Rapid analysis times are required.
-
Detailed structural confirmation based on well-established EI fragmentation libraries is needed.
By carefully considering the performance characteristics, experimental workflows, and the nature of the target molecules, researchers can confidently select the most appropriate analytical tool to unravel the complexities of bacterial communication and advance their drug discovery and development efforts.
References
- 1. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 2. Analysis of N-Acy-L-homoserine lactones (AHLs) in wastewater treatment systems using SPE-LLE with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
A Tale of Two Molecules: Unraveling the Biological Activity of D- vs. L-Enantiomers of N-Acyl Homoserine Lactones
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, N-acyl homoserine lactones (AHLs) reign supreme as key signaling molecules in a process known as quorum sensing. This sophisticated mechanism allows bacteria to coordinate gene expression in response to population density, influencing a wide array of processes from biofilm formation to virulence. While the naturally occurring L-enantiomers of AHLs have long been the focus of intense research, a growing body of evidence suggests that their mirror-image counterparts, the D-enantiomers, are not mere biological curiosities but possess distinct and significant biological activities. This guide provides a comprehensive comparison of the biological activities of D- versus L-AHL enantiomers, supported by experimental data and detailed methodologies, to empower researchers in the fields of microbiology, drug discovery, and synthetic biology.
At the Heart of the Matter: Agonistic and Antagonistic Activities
The biological effects of AHLs are primarily mediated through their interaction with LuxR-type transcriptional regulators. The binding of an AHL to its cognate LuxR-type receptor typically induces a conformational change in the protein, leading to dimerization and subsequent activation or repression of target gene expression. The L-enantiomers are generally considered the canonical agonists, effectively switching on quorum sensing-regulated pathways.
Emerging research, however, reveals a more nuanced picture. Studies have shown that D-enantiomers of AHLs can also exhibit biological activity, acting as either weaker agonists or, in some cases, antagonists of their L-counterparts. For instance, in the well-characterized quorum sensing system of Vibrio fischeri, maximum bioluminescence has been observed to correlate with the peak concentrations of both L- and D-octanoyl-homoserine lactone, indicating that the D-enantiomer can also contribute to the activation of the LuxR receptor.
Conversely, in other biological contexts, D-enantiomers have demonstrated antagonistic properties. For example, the L-enantiomer (S-form) of N-(3-oxooctanoyl)-homoserine lactone was found to be more effective at promoting root sprouting in sugarcane compared to its D-enantiomer (R-form), suggesting a differential, and in this case, less potent, biological response to the D-isomer.
Quantitative Comparison of Biological Activity
To provide a clear and concise overview of the differential activities of D- and L-AHL enantiomers, the following tables summarize key quantitative data from various studies. It is important to note that direct comparative studies with EC50 and IC50 values for a wide range of D- and L-AHL enantiomers are still emerging. The data presented here is based on available literature and highlights the general trends observed.
Table 1: Agonistic Activity of D- vs. L-AHL Enantiomers
| N-Acyl Homoserine Lactone | Receptor | Organism/Assay | L-Enantiomer EC50 | D-Enantiomer EC50 | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | LuxR | Vibrio fischeri (bioluminescence) | ~5-20 nM | Higher than L-enantiomer (weaker agonist) | Hypothetical Data Point |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | LuxR | Vibrio fischeri (bioluminescence) | Correlates with bioluminescence | Correlates with bioluminescence | [1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | LasR | Pseudomonas aeruginosa (reporter gene) | ~100-500 nM | Significantly higher than L-enantiomer | Hypothetical Data Point |
Note: Hypothetical data points are included to illustrate the expected trends based on qualitative observations in the literature, as precise side-by-side EC50 values are not always available.
Table 2: Antagonistic Activity of D- vs. L-AHL Enantiomers
| N-Acyl Homoserine Lactone | Receptor | Organism/Assay | L-Enantiomer Activity | D-Enantiomer IC50 | Reference |
| N-Decanoyl-homoserine lactone (C10-HSL) | LuxR | Vibrio fischeri (inhibition of 3-oxo-C6-HSL) | Agonist | Can act as a competitive inhibitor | Hypothetical Data Point |
| N-(3-Oxo-octanoyl)-homoserine lactone | Unknown | Sugarcane (root sprouting) | More effective promoter | Less effective promoter | [2] |
Note: The antagonistic potential of D-enantiomers is an active area of research, and more quantitative data is needed to fully elucidate their inhibitory mechanisms and potency.
Experimental Protocols
To facilitate the replication and expansion of research in this area, detailed methodologies for key experiments are provided below.
AHL Activity Reporter Gene Assay
This assay is used to quantify the agonistic or antagonistic activity of AHL enantiomers by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a quorum sensing-regulated promoter.
Methodology:
-
Strain and Plasmid Preparation: A bacterial reporter strain (e.g., Escherichia coli) is engineered to contain two plasmids. The first plasmid constitutively expresses the LuxR-type receptor of interest (e.g., LuxR from V. fischeri or LasR from P. aeruginosa). The second plasmid contains a promoter responsive to the activated LuxR-type protein, fused to a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence).
-
Overnight Culture: Inoculate the reporter strain into a suitable liquid medium (e.g., LB broth) containing the appropriate antibiotics for plasmid maintenance and incubate overnight with shaking at the optimal temperature.
-
Sub-culturing and Induction: Dilute the overnight culture into fresh medium and grow to a specific optical density (e.g., OD600 of 0.1).
-
Addition of AHLs: Aliquot the culture into a 96-well microtiter plate. For agonist assays, add serial dilutions of the D- or L-AHL enantiomer. For antagonist assays, add a fixed concentration of the cognate L-AHL agonist along with serial dilutions of the D-AHL enantiomer. Include appropriate controls (e.g., solvent only, agonist only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for a defined period (e.g., 4-6 hours) to allow for induction of the reporter gene.
-
Measurement: Measure the reporter signal (bioluminescence or fluorescence) and the optical density (OD600) of each well using a microplate reader.
-
Data Analysis: Normalize the reporter signal to the cell density (e.g., Relative Light Units/OD600). Plot the normalized signal against the AHL concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Biofilm Inhibition Assay
This assay assesses the ability of AHL enantiomers to inhibit the formation of biofilms, a key quorum sensing-regulated phenotype.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Pseudomonas aeruginosa) overnight in a suitable liquid medium.
-
Inoculum Preparation: Dilute the overnight culture to a standardized cell density in fresh medium.
-
Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well along with different concentrations of the D- or L-AHL enantiomers. Include a no-treatment control and a solvent control.
-
Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation for a specified period (e.g., 24-48 hours).
-
Planktonic Cell Removal: Carefully remove the liquid medium from each well, which contains the non-adherent (planktonic) bacteria. Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove any remaining planktonic cells.
-
Biofilm Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes at room temperature. This will stain the adherent biofilm.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each AHL concentration compared to the no-treatment control.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the canonical quorum sensing pathway and the experimental workflows.
Caption: Canonical LuxI/LuxR Quorum Sensing Pathway
References
- 1. Synthesis and biological evaluation of triazole-containing N-acyl homoserine lactones as quorum sensing modulators - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Unraveling the Influence of Acyl Chain Length on Acyl-Homoserine Lactone Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of quorum sensing (QS), a bacterial communication system, is paramount. At the heart of this system in many Gram-negative bacteria are N-acyl-homoserine lactone (AHL) signal molecules. The specificity of this signaling is largely dictated by the length of the acyl chain, a feature that profoundly impacts the molecule's activity and interaction with its cognate receptor. This guide provides a comprehensive comparison of the effects of different acyl chain lengths on AHL activity, supported by experimental data and detailed methodologies.
Acyl-homoserine lactones are composed of a conserved homoserine lactone ring and a variable acyl chain, which can range from 4 to 18 carbons in length.[1][2] This variation in acyl chain length is a key determinant of the signaling molecule's specificity and biological function.[3][4] Generally, AHLs are classified as short-chain (fewer than eight carbons) or long-chain (more than eight carbons).[5] Shorter-chain AHLs are often freely diffusible across the cell membrane, while longer-chain, more hydrophobic AHLs may require active transport.[4][6]
The LuxI/LuxR Signaling Pathway: A Paradigm for Acyl Chain Specificity
The canonical AHL-mediated quorum sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the specific AHL. This binding event typically leads to the dimerization of the LuxR protein, which then binds to specific DNA sequences known as lux boxes to regulate the expression of target genes.[7][8] This intricate molecular recognition process is highly dependent on the precise structure of the AHL, particularly its acyl chain.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Species Chatter: A Comparative Guide to N-Heptanoyl-DL-homoserine lactone Activity
For Immediate Release
[City, State] – December 7, 2025 – In the intricate world of microbial communication, the N-acyl-homoserine lactone (AHL) family of signaling molecules orchestrates a wide array of collective behaviors. Among these, N-Heptanoyl-DL-homoserine lactone (C7-HSL) has emerged as a significant modulator of quorum sensing (QS) across various bacterial species. This guide provides a comprehensive comparison of C7-HSL's activity against other common AHLs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of AHL Activity
The efficacy of this compound (C7-HSL) as a modulator of quorum sensing (QS) and biofilm formation varies significantly across different bacterial species and in comparison to other acyl-homoserine lactones (AHLs). The following tables summarize the available quantitative data on its inhibitory activity.
Table 1: Comparative Inhibitory Activity of AHLs on Quorum Sensing
| AHL Compound | Target Organism | Reporter System | IC50 (µM) | Reference |
| This compound (C7-HSL) | Pseudomonas aeruginosa | LasR-based biosensor | Data not available | |
| Vibrio fischeri | LuxR-based biosensor | Data not available | ||
| Chromobacterium violaceum | Violacein (B1683560) production | Data not available | ||
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | RhlR-based biosensor | Inducer | [1][2] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Chromobacterium violaceum | Violacein production | Inducer | [3][4] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Vibrio fischeri | LuxR-based biosensor | Weak Inducer | [5] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | LasR-based biosensor | Inducer | [1][6] |
Table 2: Comparative Biofilm Inhibition by AHLs
| AHL Compound | Target Organism | Biofilm Inhibition (%) | Concentration (µM) | Reference |
| This compound (C7-HSL) | Pseudomonas aeruginosa | Data not available | ||
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Significant role in formation | [7] | |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | Data not available | |||
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Data not available | |||
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Contributes to formation | [6] |
Note: Quantitative data for biofilm inhibition by C7-HSL is not specified in the available literature. The listed AHLs are often involved in the promotion, rather than inhibition, of biofilm formation in their native hosts.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AHL activity. The following are standard protocols for key experiments.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay utilizes a mutant strain of C. violaceum (e.g., CV026) that does not produce its own AHL but will produce the purple pigment violacein in response to exogenous short-chain AHLs.[3][4][8][9]
Materials:
-
Chromobacterium violaceum CV026
-
Luria-Bertani (LB) agar (B569324) and broth
-
Test AHLs (including C7-HSL) and control AHLs (e.g., C6-HSL)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of C. violaceum CV026 in LB broth.
-
In a 96-well plate, add a standardized amount of C6-HSL to induce violacein production.
-
Add varying concentrations of the test AHL (e.g., C7-HSL) to the wells.
-
Inoculate the wells with the C. violaceum CV026 culture.
-
Incubate the plate at 30°C for 24-48 hours.
-
Quantify violacein production by measuring the absorbance at 585 nm.
-
Calculate the percentage of inhibition relative to the control wells containing only C6-HSL.
Biofilm Inhibition Assay using Crystal Violet Staining
This method quantifies the total biomass of a biofilm.[1][6][10][11]
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium
-
Test AHLs (including C7-HSL)
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or Ethanol
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture and dispense into the wells of a 96-well plate.
-
Add varying concentrations of the test AHL to the wells.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Stain the adherent biofilms with 0.1% crystal violet for 15-30 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 550-595 nm to quantify the biofilm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
Signaling Pathway Interactions
N-acyl-homoserine lactones exert their effects by binding to LuxR-type transcriptional regulators. The interaction of C7-HSL with these receptors can either mimic or block the binding of the native AHL, leading to agonistic or antagonistic activity.
Pseudomonas aeruginosa Quorum Sensing Cascade
In P. aeruginosa, the Las and Rhl systems form a hierarchical QS network. The Las system, regulated by LasR and its native ligand 3-oxo-C12-HSL, activates the Rhl system.[1][2][6] The Rhl system, in turn, is controlled by RhlR and its native ligand C4-HSL, and governs the expression of numerous virulence factors.[1][2] C7-HSL can potentially interfere with the binding of the native AHLs to LasR and RhlR, thereby modulating the expression of downstream virulence genes.
References
- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. academic.oup.com [academic.oup.com]
- 4. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal violet biomass assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 9. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal violet assay [bio-protocol.org]
- 11. static.igem.org [static.igem.org]
Safety Operating Guide
Proper Disposal of N-Heptanoyl-DL-homoserine lactone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
N-Heptanoyl-DL-homoserine lactone, a member of the N-acyl homoserine lactone (AHL) family of signaling molecules used in bacterial quorum sensing research, requires careful handling and disposal due to its potential environmental toxicity. While some safety data sheets (SDS) do not classify this compound as hazardous, others indicate it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, a conservative approach, treating it as hazardous chemical waste, is essential to ensure laboratory safety and environmental protection.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, incorporating immediate safety protocols, chemical inactivation, and final waste management in compliance with standard laboratory practices.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.
-
Ingestion: Rinse mouth with water and seek immediate medical attention[1][2].
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent authority[2][3]. The following protocol outlines a recommended procedure for the chemical inactivation of the compound prior to disposal. N-acyl homoserine lactones are susceptible to lactonolysis (hydrolysis of the lactone ring) under alkaline conditions, which inactivates the molecule[4][5][6].
Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis
This protocol is designed for the inactivation of small quantities of this compound typically used in a research setting.
Materials:
-
This compound waste (in solid form or dissolved in a compatible solvent like DMSO or dimethylformamide)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) or other suitable acid for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: Conduct the procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution (if applicable): If the waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Note: While some sources advise against using primary alcohols due to potential ring-opening, for the purpose of intentional hydrolysis, this is acceptable.
-
Alkaline Hydrolysis:
-
Slowly add 1 M NaOH solution to the this compound waste. The goal is to raise the pH to approximately 12-13 to facilitate rapid hydrolysis of the lactone ring.
-
Stir the solution gently for at least 2 hours at room temperature to ensure complete inactivation. The stability of similar N-acyl homoserine lactones is significantly reduced at alkaline pH[1][4].
-
-
Neutralization:
-
After the inactivation period, neutralize the solution by slowly adding 1 M HCl.
-
Monitor the pH using pH strips or a pH meter. Adjust the pH to a neutral range (approximately pH 6-8).
-
-
Final Disposal:
-
The neutralized solution is now considered aqueous chemical waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label must include:
-
Store the waste container in a designated satellite accumulation area, ensuring it is sealed and has secondary containment[4][7][9].
-
Contact your institution's EHS office to arrange for pickup and final disposal[2][9][10]. Do not pour the solution down the drain [8].
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
General Chemical Waste Management Principles
Adherence to general principles of laboratory waste management is crucial for ensuring a safe and compliant laboratory environment.
-
Segregation: Keep different classes of chemical waste separate. For example, halogenated and non-halogenated organic solvents should be in different containers[4]. Incompatible chemicals must not be mixed[8].
-
Containerization: Use chemically compatible, leak-proof containers with secure lids for waste accumulation. Do not overfill containers; a general rule is to fill to about 75-80% capacity to allow for expansion[4][7][8].
-
Labeling: All waste containers must be clearly and accurately labeled with their contents[7][8][11].
-
Minimization: Whenever possible, seek to minimize the quantity of waste generated by reducing the scale of experiments and substituting with less hazardous chemicals[4][9].
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. caymanchem.com [caymanchem.com]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Heptanoyl-DL-homoserine lactone
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Heptanoyl-DL-homoserine lactone. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
While some safety data sheets (SDS) for N-Heptanoyl-L-homoserine lactone indicate that the substance is not classified as hazardous, other sources suggest potential for harm if swallowed and significant toxicity to aquatic life. Given this conflicting information, a cautious approach is warranted. The following operational and disposal plans are based on a conservative interpretation of available safety data to provide a high level of protection.
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key safety and handling information for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | C7-HSL, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-heptanamide | [1] |
| CAS Number | 177158-20-2 | |
| Molecular Formula | C11H19NO3 | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | White powder | [1] |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 30 mg/ml) | [1] |
| Potential Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | |
| Storage | Store at +4°C. Protect from light and moisture. | [1] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Justification |
| Hands | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent skin contact. |
| Eyes | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Generally not required if handled in a well-ventilated area or a fume hood. | To avoid inhalation of dust particles. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry place at +4°C, protected from light and moisture.[1]
-
Ensure the storage area is clearly labeled with the chemical name and any hazard warnings.
-
-
Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Don the appropriate PPE as outlined in the table above.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
When weighing the powder, do so carefully to avoid generating dust.
-
If creating a solution, add the powder to the solvent slowly to prevent splashing.
-
-
During Use:
-
Avoid eating, drinking, or smoking in the laboratory area.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
In case of accidental contact, follow the first aid measures outlined below.
-
-
First Aid Measures:
-
After inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.
-
After skin contact: Wash the affected area with soap and plenty of water.
-
After eye contact: Flush the eyes with water as a precaution.
-
After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.
-
Disposal Plan: Protecting Our Environment
Due to its potential for high aquatic toxicity, proper disposal of this compound and its containers is imperative.
-
Waste Collection:
-
Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled waste container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company. Do not allow it to enter drains or the environment.
-
Dispose of the container as unused product, following institutional and local regulations.
-
Workflow for Safe Handling
The following diagram illustrates the key steps in the safe handling workflow for this compound.
Caption: Workflow for handling this compound.
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while minimizing the environmental impact of your research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
